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Core Science & Biosynthesis

Foundational

What is the chemical structure of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate?

An In-depth Technical Guide: The Chemical Structure and Utility of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Introduction t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a chiral heterocyclic compound of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Chemical Structure and Utility of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

Introduction

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a chiral heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of 5-oxotetrahydrofuran-2-carboxylic acid, it belongs to the γ-butyrolactone family, a structural motif present in numerous natural products and pharmacologically active molecules. The incorporation of a tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, rendering the molecule a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical structure, spectroscopic characteristics, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. The parent acid, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, is recognized as a key chiral resolving agent and a precursor for synthesizing compounds with cytotoxic and antimicrobial activities. The t-butyl ester derivative leverages this chirality while enabling complex, multi-step synthetic strategies.

Chemical Identity and Structural Elucidation

The fundamental identity of a chemical compound is established by its unique identifiers and core structural features. t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is systematically named tert-butyl 5-oxooxolane-2-carboxylate.[1] Its structure is defined by a five-membered lactone (a cyclic ester) ring, with a tert-butoxycarbonyl group attached at the C2 position, which is a chiral center.

PropertyValueSource
CAS Number 55714-67-5[2]
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
IUPAC Name tert-butyl 5-oxooxolane-2-carboxylate[1]
SMILES CC(C)(C)OC(=O)C1CCC(=O)O1[3]

The molecule's three-dimensional architecture is critical to its function in stereoselective synthesis. The tetrahydrofuran ring adopts an envelope or twist conformation to minimize steric strain. The bulky tert-butyl group significantly influences the molecule's reactivity and solubility, making it soluble in a wide range of organic solvents while being generally insoluble in water.

synthesis_workflow cluster_reactants Reactants cluster_conditions Conditions Acid 5-Oxo-tetrahydrofuran- 2-carboxylic Acid Reaction Esterification Acid->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Catalyst DMAP (cat.) Catalyst->Reaction Solvent Solvent (e.g., THF, CH₂Cl₂) Solvent->Reaction Product t-Butyl 5-oxo-2- tetrahydrofurancarboxylate Reaction->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol Outline:

  • Reaction Setup: The starting carboxylic acid, 5-oxotetrahydrofuran-2-carboxylic acid, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: A catalytic amount of DMAP (e.g., 0.1 equivalents) is added, followed by the slow addition of di-tert-butyl dicarbonate (1.1-1.5 equivalents).

  • Reaction Monitoring: The reaction is stirred at room temperature. The evolution of CO₂ gas is an indicator of reaction progress, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (to remove DMAP) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by silica gel column chromatography, to yield the pure t-butyl ester.

B. Chemical Reactivity

The reactivity of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is dictated by its functional groups:

  • Ester Group: The t-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary utility lies in its selective removal under acidic conditions (e.g., trifluoroacetic acid in DCM), which proceeds via a stable tert-butyl cation intermediate, liberating the carboxylic acid with minimal side reactions.

  • Lactone Ring: The lactone is susceptible to ring-opening by strong nucleophiles, such as hydroxides, alkoxides, or amines, which attack the electrophilic carbonyl carbon (C5). This reaction can be used to generate functionalized γ-hydroxy acid derivatives.

  • Chiral Center: The stereocenter at C2 makes this molecule a valuable precursor in asymmetric synthesis, allowing for the transfer of chirality into more complex target molecules.

Applications in Research and Drug Development

The primary application of t-butyl 5-oxo-2-tetrahydrofurancarboxylate is as a chiral intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry.

  • Chiral Building Block: Enantiomerically pure forms of this compound serve as starting materials for the synthesis of drugs where a specific stereoisomer is required for biological activity. The parent acid and its derivatives are used to prepare analogs of municatacin, which exhibit cytotoxic activity against tumor cells. * Protected Acid Surrogate: In multi-step syntheses, protecting a carboxylic acid is often necessary to prevent it from interfering with subsequent chemical transformations. The t-butyl ester provides this protection, allowing chemists to perform reactions on other parts of a molecule before liberating the acid in a final step. This strategy is common in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other complex pharmaceutical agents. [4]* Synthesis of Novel Heterocycles: The lactone ring can be opened and re-circularized to form different heterocyclic systems, expanding the range of accessible molecular scaffolds for drug discovery programs. The development of novel small molecules, such as spirocyclic compounds, often relies on versatile intermediates like this one. [5]

Conclusion

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a molecule of significant synthetic value. Its chemical structure, combining a chiral γ-lactone core with a sterically demanding and chemically stable t-butyl ester, makes it an ideal intermediate for the construction of complex, high-value molecules. A thorough understanding of its structural properties, spectroscopic signatures, and chemical reactivity is essential for researchers and scientists aiming to leverage this compound in the fields of medicinal chemistry, natural product synthesis, and materials science. Its role as a protected chiral building block ensures its continued relevance in the ongoing quest for novel therapeutic agents and functional materials.

References

  • Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). American Chemical Society.
  • Butyl 5-oxotetrahydrofuran-2-carboxylate | CAS No- 13513-80-9. Simson Pharma Limited.
  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Center for Biotechnology Information.
  • (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Sigma-Aldrich.
  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem, National Center for Biotechnology Information.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. NIScPR Online Periodicals Repository.
  • tert-Butyl 5-oxotetrahydrofuran-2-carboxylate. BLD Pharm.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid. PubChem, National Center for Biotechnology Information.
  • tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride. ChemicalBook.
  • tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Thermo Fisher Scientific.
  • tert-Butyl (S)-2-pyrrolidone-5-carboxylate. Sigma-Aldrich.
  • (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. BLDpharm.
  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal.
  • Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Application of tert-Butyl Hydroperoxide (TBHP) in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook.
  • Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. PubChemLite.
  • tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem, National Center for Biotechnology Information.
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid. Tokyo Chemical Industry Co., Ltd..
  • tert-Butyl 1,7,8-tritert-butyl-3-neopentyl-5-phenyl-2-oxa-4-azabicyclo[4.2.0]octa-3,7-diene-6-carboxylate. SpectraBase.
  • FT-IR spectrum of tert-butyl... ResearchGate.
  • tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. Chongqing Chemdad Co., Ltd..
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[6]riazolo[4,3-a]d[6]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents. Available at:

  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. National Center for Biotechnology Information.
  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. Sigma-Aldrich.
  • Amid the wave of new drug development, the "essential demand" for di-tert-butyl azodicarboxylate has become increasingly prominent. Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd.
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.

Sources

Exploratory

Unlocking Synthetic Pathways: The Mechanism of Lactone Ring-Opening in t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

An In-Depth Technical Guide for Researchers Abstract: t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for comple...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract: t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for complex molecules and polymers. Its structure uniquely combines a γ-butyrolactone ring with a sterically hindered tert-butyl ester. This duality presents both a challenge and an opportunity in synthetic design. A thorough understanding of the mechanisms governing the selective opening of the lactone ring is paramount for harnessing its full potential. This guide provides a detailed exploration of the acid-catalyzed, base-catalyzed, and nucleophilic ring-opening pathways, discusses the critical factors that influence reactivity, and presents validated experimental protocols for monitoring and characterizing these transformations.

Introduction: The Strategic Importance of Selective Ring-Opening

The chemical architecture of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate features two distinct ester functionalities: a cyclic ester (the γ-lactone) and an acyclic tert-butyl ester. While both are susceptible to hydrolysis, their reactivity profiles under different conditions vary dramatically. The five-membered γ-butyrolactone ring, while thermodynamically more stable than smaller lactones, possesses sufficient ring strain to undergo ring-opening reactions.[1][2][3] Conversely, the tert-butyl ester is renowned for its remarkable stability towards basic and nucleophilic conditions, a property conferred by the steric bulk of the t-butyl group.[4] This orthogonal reactivity allows for the selective cleavage of the lactone ring while preserving the t-butyl ester, or vice-versa, enabling chemists to execute multi-step syntheses with precision and high yield.

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for studying these critical reactions.

Core Mechanistic Pathways for Lactone Ring-Opening

The cleavage of the lactone's C-O bond can be achieved through several distinct mechanisms, primarily dictated by the pH of the reaction medium and the nature of the nucleophile employed.

Base-Catalyzed Ring-Opening (Saponification)

Under basic conditions, the lactone undergoes hydrolysis via a bimolecular acyl-oxygen cleavage mechanism (BAC2). This is the most common and synthetically useful pathway for selectively opening the lactone in the presence of the t-butyl ester.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (or other strong base) directly attacks the electrophilic carbonyl carbon of the lactone. The steric hindrance of the t-butyl ester effectively shields its carbonyl carbon, making the lactone carbonyl the primary site of attack.[4]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening: The intermediate collapses, reforming the carbonyl double bond and cleaving the endocyclic C-O bond. This step is driven by the release of ring strain. The result is a γ-hydroxy carboxylate salt.

  • Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final 4-hydroxy-1-(t-butyl) pentanedioate product.

The key to the selectivity of this reaction lies in the differential reactivity of the two ester groups. The rate of saponification for a t-butyl ester is exceedingly slow compared to that of the less sterically hindered lactone.

Caption: Base-catalyzed lactone ring-opening via the BAC2 mechanism.

Acid-Catalyzed Ring-Opening

In an acidic environment, the mechanism shifts significantly. The reaction is initiated by protonation, which activates the carbonyl group towards nucleophilic attack. Under these conditions, both the lactone and the t-butyl ester are susceptible to cleavage.

Mechanism:

  • Carbonyl Protonation: A proton (from H₃O⁺) reversibly protonates the carbonyl oxygen of the lactone. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A weak nucleophile, typically the solvent (e.g., H₂O or an alcohol), attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A protonated tetrahedral intermediate is formed.

  • Proton Transfer & Ring-Opening: A series of proton transfers occurs, leading to the departure of the ring's ether oxygen as a hydroxyl group and subsequent ring-opening to yield the carboxylic acid and alcohol functionalities. This bimolecular pathway is known as the AAC2 mechanism.[5]

It is critical to note that under strongly acidic conditions, the t-butyl ester can also be cleaved via a unimolecular AAL1 mechanism, proceeding through a stable tertiary carbocation. Therefore, achieving selective lactone opening under acidic conditions requires careful control of reaction parameters like acid concentration and temperature.

Caption: Acid-catalyzed lactone ring-opening via the AAC2 mechanism.

General Nucleophilic Ring-Opening

Beyond hydrolysis, the lactone ring can be opened by a variety of other nucleophiles, leading to a diverse range of functionalized products. This is often performed under neutral or mildly catalytic conditions.

  • Aminolysis: Primary or secondary amines can open the lactone to form γ-hydroxy amides. This reaction is synthetically valuable for introducing nitrogen-containing functionalities.[1][6]

  • Alcoholysis: In the presence of an alcohol and a suitable catalyst (acid or base), transesterification can occur, yielding a γ-hydroxy ester with an alkyl group corresponding to the alcohol solvent.[7][8][9]

  • Organometallic Reagents: Reagents like Grignards or organolithiums can attack the carbonyl, although this often leads to over-addition and more complex product mixtures if not carefully controlled.

Comparative Reactivity and Influencing Factors

The outcome of the ring-opening reaction is a delicate balance of several factors. Understanding these allows for precise control over the synthetic pathway.

ConditionLactone Ring Reactivitytert-Butyl Ester ReactivityPredominant OutcomeRationale
Strong Base (e.g., 1M NaOH) HighVery LowSelective Lactone SaponificationThe lactone carbonyl is sterically accessible, while the t-butyl ester is protected.[4]
Strong Acid (e.g., TFA, 6M HCl) HighHighCleavage of Both GroupsThe lactone opens via AAC2, while the t-butyl ester cleaves via the AAL1 mechanism.
Mild Acid (e.g., cat. H₂SO₄, MeOH) ModerateLowLactone MethanolysisThe lactone is activated by protonation; methanol acts as the nucleophile.[7][9]
Nucleophile (e.g., R-NH₂) HighVery LowSelective Lactone AminolysisThe amine is a sufficiently strong nucleophile to attack the lactone directly without catalysis.[1][6]

Key Influencing Factors:

  • pH: As demonstrated, pH is the primary determinant of the reaction mechanism.[5][10]

  • Temperature: Increased temperature accelerates hydrolysis rates for both acid and base-catalyzed pathways.[11][12] However, at lower temperatures, an induction period with negligible hydrolysis may be observed.[11]

  • Solvent: The choice of solvent is critical. Protic, nucleophilic solvents like water or methanol can participate directly in the reaction.[7][9]

  • Catalyst: Lewis acids or specific organocatalysts can be employed to enhance reactivity and selectivity, particularly for ring-opening polymerizations or reactions with weaker nucleophiles.[13][14]

Experimental Protocols & Characterization

Trustworthy protocols are self-validating. The following methodologies provide a robust framework for studying the kinetics and products of lactone ring-opening.

Protocol: Kinetic Analysis of Ring-Opening by ¹H NMR Spectroscopy

Causality: ¹H NMR spectroscopy is an ideal technique for kinetic analysis because it is non-destructive and allows for the in situ monitoring of both reactant disappearance and product formation simultaneously.[7][8][9] By integrating characteristic peaks, the relative concentrations of species can be determined over time.

Methodology:

  • Sample Preparation: Dissolve a precise amount of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (e.g., 20 mg) in a deuterated solvent (e.g., 0.7 mL of D₂O for hydrolysis studies or CD₃OD for methanolysis).

  • Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfone) that does not react and has a singlet peak in a clear region of the spectrum.

  • Initiation: Prepare the sample in an NMR tube. Acquire an initial spectrum (t=0). To initiate the reaction, add a specific amount of catalyst (e.g., 10 µL of 1M NaOD in D₂O for base-catalysis or D₂SO₄ for acid-catalysis).

  • Data Acquisition: Immediately place the tube in the NMR spectrometer, pre-thermostatted to the desired temperature. Acquire spectra at regular time intervals (e.g., every 15 minutes for 4 hours).

  • Data Analysis: For each spectrum, integrate the peak corresponding to the starting lactone (e.g., the proton at C2) and a characteristic peak of the ring-opened product (e.g., the newly formed hydroxymethylene protons). Normalize these integrals against the integral of the internal standard. Plot the concentration of the lactone versus time to determine the reaction rate and half-life.

Analytical Characterization of the Ring-Opened Product

Confirming the structure of the final product is essential. A combination of spectroscopic techniques provides unambiguous identification.

  • ¹H NMR: Look for the disappearance of the characteristic multiplets of the rigid lactone ring and the appearance of new signals corresponding to the linear chain, most notably a new CH₂-OH group.

  • ¹³C NMR: The most telling change is the shift of the carbonyl carbon signal. The lactone carbonyl will be replaced by a carboxylate or carboxylic acid carbonyl signal at a different chemical shift.

  • FT-IR Spectroscopy: Monitor the disappearance of the γ-lactone carbonyl stretch (typically ~1770 cm⁻¹) and the appearance of a carboxylic acid C=O stretch (~1710 cm⁻¹) and a broad O-H stretch (~3300-2500 cm⁻¹). In-situ ATR-IR can also be used for real-time monitoring.[15]

  • Mass Spectrometry (ESI-MS): Confirms the addition of a water molecule (or other nucleophile) to the molecular weight of the starting material.

Experimental_Workflow cluster_char Characterization Suite Start Start: t-Butyl 5-oxo-2- tetrahydrofurancarboxylate Prep Sample Preparation (Deuterated Solvent + Std.) Start->Prep NMR_t0 Acquire ¹H NMR Spectrum (t=0) Prep->NMR_t0 Initiate Initiate Reaction (Add Acid/Base Catalyst) NMR_t0->Initiate Kinetic Time-Course NMR (Acquire Spectra at Intervals) Initiate->Kinetic Workup Reaction Workup & Product Isolation Initiate->Workup For Preparative Scale Analysis Kinetic Analysis (Integration vs. Time) Kinetic->Analysis End End: Verified Structure & Kinetic Data Analysis->End Characterize Product Characterization Workup->Characterize Characterize->End NMR_1H ¹H NMR Characterize->NMR_1H NMR_13C ¹³C NMR Characterize->NMR_13C FTIR FT-IR Characterize->FTIR MS Mass Spec Characterize->MS

Sources

Foundational

NMR spectroscopy structural analysis of t-butyl 5-oxo-2-tetrahydrofurancarboxylate

An In-Depth Technical Guide to the NMR Spectroscopic Structural Analysis of t-Butyl 5-Oxo-2-Tetrahydrofurancarboxylate Abstract This technical guide provides a comprehensive, in-depth analysis of the structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Structural Analysis of t-Butyl 5-Oxo-2-Tetrahydrofurancarboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of t-butyl 5-oxo-2-tetrahydrofurancarboxylate using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the spectroscopic assignments. We will systematically dissect the one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to achieve an unambiguous assignment of all proton and carbon resonances. The methodologies and interpretations presented herein serve as a robust framework for the structural characterization of complex chiral molecules, emphasizing the synergistic power of multi-dimensional NMR experiments.

Introduction: The Molecule and the Method

T-butyl 5-oxo-2-tetrahydrofurancarboxylate is a chiral molecule of interest in organic synthesis, often employed as a versatile building block. Its structure incorporates a γ-lactone, a common motif in natural products, and a bulky t-butyl ester protecting group.[1][2] The presence of a stereocenter at the C2 position introduces structural complexity, such as diastereotopic protons, which requires sophisticated analytical methods for unambiguous characterization.

NMR spectroscopy stands as the premier, non-destructive technique for determining the structure of organic molecules in solution.[3] This guide will demonstrate how a logical, step-by-step application of various NMR experiments can overcome the challenges posed by this molecule, providing a self-validating system of data that converges on a single, correct structure. We will explore not just what the chemical shifts and couplings are, but why they manifest in the observed manner, grounding our interpretations in fundamental principles of magnetic resonance and molecular structure.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this analysis, the following IUPAC-based numbering scheme will be used for t-butyl 5-oxo-2-tetrahydrofurancarboxylate. This numbering is essential for the unambiguous assignment of NMR signals.

Caption: Numbering scheme for t-butyl 5-oxo-2-tetrahydrofurancarboxylate.

Experimental Protocols: Acquiring High-Fidelity Data

The reliability of structural elucidation is fundamentally dependent on the quality of the acquired data. The following protocols outline the standardized procedures for obtaining the NMR spectra discussed in this guide.

3.1. Sample Preparation

  • Weigh approximately 10-15 mg of t-butyl 5-oxo-2-tetrahydrofurancarboxylate.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for its low boiling point and ability to dissolve a wide range of organic compounds.[4]

  • Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition All spectra were acquired on a Bruker 500 MHz spectrometer equipped with a cryoprobe.[6]

  • ¹H NMR: A standard single-pulse experiment was run with 16 scans, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment was performed with 256 scans, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment was used to differentiate between CH, CH₂, and CH₃ signals. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

  • COSY (¹H-¹H Correlation Spectroscopy): A gradient-enhanced COSY experiment was acquired to identify proton-proton spin-coupling networks.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing was used to correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was acquired to identify long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

Results and Discussion: A Step-by-Step Elucidation

The core of the analysis involves a systematic interpretation of each spectrum, using the information from simpler experiments to constrain the interpretation of more complex ones.

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. The key is to analyze the chemical shift, integration (the number of protons), and multiplicity (splitting pattern).[8]

  • δ 1.48 (s, 9H): This intense singlet is immediately recognizable as the nine equivalent protons of the t-butyl group (H9, H10, H11) . Its upfield chemical shift is characteristic of aliphatic protons, and the singlet multiplicity indicates no adjacent proton neighbors for coupling.

  • δ 4.65 (dd, J = 8.5, 5.0 Hz, 1H): This downfield signal corresponds to the methine proton at H2 . Its position is significantly deshielded due to the electron-withdrawing effects of two adjacent oxygen atoms (one in the ring, one in the ester). The doublet of doublets (dd) multiplicity reveals that it is coupled to two non-equivalent neighboring protons.

  • δ 2.50 – 2.75 (m, 2H): This complex multiplet region corresponds to the two protons on C4 . These protons are adjacent to the electron-withdrawing lactone carbonyl group, shifting them downfield relative to a standard alkane CH₂ group.

  • δ 2.20 – 2.40 (m, 2H): This multiplet corresponds to the two protons on C3 . These protons are diastereotopic due to the adjacent C2 stereocenter. This means they are chemically and magnetically non-equivalent, resulting in distinct signals and complex coupling patterns with each other (geminal coupling) and with H2 and the H4 protons (vicinal coupling).

Table 1: ¹H NMR Data Summary (500 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2 4.65 dd 8.5, 5.0 1H
H4a, H4b 2.50 – 2.75 m - 2H
H3a, H3b 2.20 – 2.40 m - 2H

| H9, H10, H11 | 1.48 | s | - | 9H |

¹³C NMR and DEPT-135 Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps assign them based on the number of attached protons.[3]

  • Carbonyl Carbons: Two signals are observed in the far downfield region. The signal at δ 174.5 ppm is assigned to the lactone carbonyl C5 , a typical shift for a γ-lactone.[9] The signal at δ 169.8 ppm is assigned to the ester carbonyl C1 .

  • Quaternary Carbons: One signal at δ 82.5 ppm is assigned to the quaternary carbon of the t-butyl group, C8 . This assignment is confirmed by its absence in the DEPT-135 spectrum.

  • CH (Methine) Carbons: The DEPT-135 spectrum shows one positive CH signal at δ 77.2 ppm , which is assigned to C2 . This carbon is bonded to an oxygen atom, explaining its downfield shift.[10]

  • CH₂ (Methylene) Carbons: Two negative signals in the DEPT-135 spectrum correspond to the two CH₂ groups. The signal at δ 29.8 ppm is assigned to C4 , deshielded by the adjacent carbonyl. The signal at δ 28.5 ppm is assigned to C3 .

  • CH₃ (Methyl) Carbons: One positive signal in the DEPT-135 spectrum at δ 28.1 ppm is assigned to the three equivalent methyl carbons of the t-butyl group (C9, C10, C11 ).

Table 2: ¹³C and DEPT-135 NMR Data Summary (125 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm) DEPT-135 Signal
C5 (Lactone C=O) 174.5 Absent
C1 (Ester C=O) 169.8 Absent
C8 (Quaternary) 82.5 Absent
C2 (CH) 77.2 Positive
C4 (CH₂) 29.8 Negative
C3 (CH₂) 28.5 Negative

| C9, C10, C11 (CH₃)| 28.1 | Positive |

2D NMR Correlation Analysis: Assembling the Pieces

Two-dimensional NMR is the definitive tool for connecting the assigned proton and carbon signals into a coherent molecular structure.

The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds. This allows for the mapping of contiguous proton spin systems.

COSY_Correlations H2 H2 (4.65 ppm) H3 H3a/H3b (2.20-2.40 ppm) H2->H3 J-coupling H4 H4a/H4b (2.50-2.75 ppm) H3->H4 J-coupling tBu t-Bu (1.48 ppm)

Caption: COSY correlation pathway in the tetrahydrofuran ring.

  • A clear cross-peak is observed between the H2 proton (δ 4.65) and the H3 multiplet (δ 2.20-2.40), confirming their vicinal relationship.

  • A strong correlation exists between the H3 multiplet and the H4 multiplet (δ 2.50-2.75), establishing the H2-H3-H4 spin system of the tetrahydrofuran ring.

  • As expected, the t-butyl singlet at δ 1.48 shows no correlations, confirming it is an isolated spin system.

The HSQC spectrum unambiguously links each proton signal to the carbon signal of the atom it is directly attached to. This step validates the assignments made from the 1D spectra.

  • The proton at δ 4.65 (H2) correlates to the carbon at δ 77.2 (C2).

  • The protons in the δ 2.20-2.40 region (H3) correlate to the carbon at δ 28.5 (C3).

  • The protons in the δ 2.50-2.75 region (H4) correlate to the carbon at δ 29.8 (C4).

  • The protons at δ 1.48 (H9, H10, H11) correlate to the carbon at δ 28.1 (C9, C10, C11).

The HMBC experiment is arguably the most powerful for final structural proof, as it reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). This allows us to connect the molecular fragments identified by COSY.

HMBC_Correlations H_tBu H9, H10, H11 (t-Bu) C1 C1 (Ester C=O) H_tBu->C1 ³J C8 C8 (Quat.) H_tBu->C8 ²J H2 H2 H2->C1 ²J C3 C3 H2->C3 ²J C4 C4 H2->C4 ³J H3 H3 C5 C5 (Lactone C=O) H3->C5 ³J C2 C2 H3->C2 ²J H3->C4 ²J H4 H4 H4->C5 ²J H4->C3 ²J

Caption: Key HMBC correlations confirming the molecular backbone.

  • Confirmation of the t-Butyl Ester: The t-butyl protons (δ 1.48) show a strong three-bond correlation (³J) to the ester carbonyl carbon C1 (δ 169.8) and a two-bond correlation (²J) to the quaternary carbon C8 (δ 82.5). This definitively establishes the t-butoxycarbonyl fragment.

  • Linking the Ester to the Ring: The H2 proton (δ 4.65) shows a crucial two-bond correlation to the ester carbonyl C1 (δ 169.8), unequivocally linking the ester group to the C2 position of the ring.

  • Confirmation of the Lactone Ring: The protons on C4 (δ 2.50-2.75) show a strong two-bond correlation to the lactone carbonyl C5 (δ 174.5). Furthermore, the protons on C3 (δ 2.20-2.40) show a three-bond correlation to this same carbonyl carbon C5 . These correlations firmly establish the γ-lactone ring structure.

Data Summary and Final Assignment

The convergence of all NMR data allows for the complete and confident assignment of every proton and carbon in the molecule.

Table 3: Consolidated NMR Assignments for t-Butyl 5-Oxo-2-Tetrahydrofurancarboxylate

Atom No. ¹³C Shift (ppm) ¹H Shift (ppm) COSY Correlations (with) Key HMBC Correlations (from ¹H to ¹³C)
1 169.8 - - C1 ← H2, H9/10/11
2 77.2 4.65 H3a, H3b C1, C3, C4 ← H2
3 28.5 2.20 – 2.40 H2, H4a, H4b C2, C4, C5 ← H3a/b
4 29.8 2.50 – 2.75 H3a, H3b C3, C5 ← H4a/b
5 174.5 - - C5 ← H3a/b, H4a/b
8 82.5 - - C8 ← H9/10/11

| 9, 10, 11| 28.1 | 1.48 | None | C1, C8 ← H9/10/11 |

Conclusion

Through the systematic and integrated application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, we have achieved a complete and unambiguous structural elucidation of t-butyl 5-oxo-2-tetrahydrofurancarboxylate. The analysis demonstrated how to identify isolated and coupled spin systems, differentiate between carbon types, and ultimately piece together the molecular fragments using long-range heteronuclear correlations. This guide underscores the principle that while each NMR experiment provides a piece of the puzzle, it is their combined, self-validating power that provides the authoritative and trustworthy structural proof required in modern chemical and pharmaceutical research.

References

  • ResearchGate. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Available at: [Link]

  • University of British Columbia. Appendix B. Experimental Data for Chapter 2. Available at: [Link]

  • National Center for Biotechnology Information. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Available at: [Link]

  • SpectraBase. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Missouri. Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral solvating agents. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • Canadian Science Publishing. Syntheses of optically active 2-tetrahydrofuran derivatives. Available at: [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Boykin, D. W. 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry.
  • MDPI. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Available at: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. Available at: [Link]

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  • ResearchGate. ¹H, ¹H‐¹H COSY NMR of compound 5. Available at: [Link]

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Exploratory

Elucidating the Bio-Molecular Interface: A Guide to the Dipole Moment and Electronic Structure of 5-Oxo-2-Tetrahydrofurancarboxylate Derivatives

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The 5-oxo-2-tetrahydrofurancarboxylate scaffold is a privileged structural motif found in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxo-2-tetrahydrofurancarboxylate scaffold is a privileged structural motif found in numerous biologically active molecules. Its utility in drug development is intrinsically linked to its physicochemical properties, which are governed by its electronic structure and resulting molecular dipole moment. This guide provides a comprehensive exploration of these fundamental properties. We delve into the theoretical underpinnings of molecular polarity and electronic configuration, present detailed, field-proven protocols for both computational modeling and experimental determination, and discuss the causal relationships between molecular structure, electronic properties, and potential biological activity. This document is intended to serve as a technical resource for scientists aiming to rationally design and optimize novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of a Scaffold

The tetrahydrofuran ring system is a cornerstone in medicinal chemistry, appearing in natural products and synthetic drugs alike.[1] When functionalized as a 5-oxo-2-tetrahydrofurancarboxylate, this γ-lactone structure presents a unique combination of features: a polar lactone group, a hydrogen bond-accepting ester, and a chiral center at the C2 position. These elements dictate how the molecule interacts with its environment, from its solubility in biological media to its binding affinity at a protein target.

Understanding the dipole moment —the quantitative measure of a molecule's overall polarity—is critical. It influences a compound's solubility, membrane permeability, and the nature of its non-covalent interactions (e.g., dipole-dipole forces) with a biological target. The electronic structure , particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides deep insights into the molecule's reactivity, stability, and spectroscopic properties.[2] For drug development professionals, a firm grasp of these parameters is not merely academic; it is a predictive tool for optimizing drug candidates, enhancing their efficacy, and minimizing off-target effects.

Theoretical Foundations

The Molecular Dipole Moment (μ)

A dipole moment arises from the asymmetric distribution of electron density within a molecule. In 5-oxo-2-tetrahydrofurancarboxylate, the highly electronegative oxygen atoms of the carbonyl and ester groups pull electron density away from the carbon and hydrogen atoms, creating a separation of partial positive (δ+) and partial negative (δ-) charges. The dipole moment is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge. Lactones, as a class, exhibit significantly larger dipole moments than their open-chain ester counterparts due to the conformational constraint of the heterocyclic ring. For example, the simple five-membered lactone, oxolan-2-one, has a reported dipole moment of approximately 4.27 D, compared to ~1.9 D for typical acyclic esters. This enhanced polarity has profound implications for intermolecular interactions.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the HOMO and LUMO.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons. It is associated with the molecule's ability to act as an electron donor (a nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is available to accept electrons. It is associated with the molecule's ability to act as an electron acceptor (an electrophile).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic or electrophilic attack, providing a roadmap for understanding reaction mechanisms and potential metabolic transformations.

Computational Analysis: An In Silico Toolkit

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, efficient, and cost-effective method for predicting both the dipole moment and the electronic structure of molecules before they are synthesized.[3][4][5]

Rationale for the Computational Approach

The primary advantage of DFT is its balance of accuracy and computational cost. It allows for the rapid screening of numerous derivatives, enabling researchers to prioritize synthetic targets with the most promising electronic profiles. By systematically modifying substituents on the core scaffold in silico, one can directly observe the impact on the dipole moment, orbital energies, and electron density distribution, thereby establishing clear structure-property relationships.

Experimental Protocol: DFT Calculation of Molecular Properties

This protocol outlines a standard workflow using a common quantum chemistry software package like Gaussian.

Objective: To calculate the optimized geometry, dipole moment, and frontier molecular orbitals of ethyl 5-oxo-2-tetrahydrofurancarboxylate.

Methodology:

  • Structure Input:

    • Construct the 3D structure of the molecule using a molecular editor (e.g., GaussView, Avogadro). Ensure the correct stereochemistry ((S)-enantiomer is common) is depicted.[6]

  • Geometry Optimization:

    • Causality: The first and most critical step is to find the molecule's lowest-energy conformation. Properties calculated from an unoptimized, high-energy structure are physically meaningless.

    • Procedure: Perform a geometry optimization calculation. A commonly used and well-validated level of theory for such organic molecules is B3LYP/6-31++G(d,p).[4] The "B3LYP" is the functional, and "6-31++G(d,p)" is the basis set, which provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry.

  • Frequency Analysis:

    • Causality (Self-Validation): After optimization, a frequency calculation must be performed at the same level of theory. This step is a critical quality control measure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Procedure: Run a frequency calculation on the optimized geometry. Verify that the output lists zero imaginary frequencies. This step also provides thermochemical data like zero-point energy and enthalpy.

  • Property Calculation:

    • Causality: Once the true minimum geometry is confirmed, a final "single-point" energy calculation is performed to obtain the desired electronic properties with high accuracy.

    • Procedure: The dipole moment and molecular orbital information are standard outputs of the optimization and frequency steps. The output file can be parsed to extract the total dipole moment magnitude. The HOMO and LUMO energies can be found in the list of molecular orbital energies. Visualization software can then be used to generate surfaces of the HOMO and LUMO from the checkpoint file.

Diagram 1: Computational Workflow for Molecular Property Prediction

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_output Step 3: Analysis & Output mol_build Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31++G(d,p)) mol_build->geom_opt Submit Calculation freq_anal Frequency Analysis geom_opt->freq_anal Use Optimized Geometry validation Validation: Confirm 0 Imaginary Frequencies freq_anal->validation Check Output properties Extract Properties: - Dipole Moment - HOMO/LUMO Energies validation->properties If Validated viz Visualize Orbitals properties->viz

Caption: A standard workflow for calculating molecular properties using DFT.

Data Presentation: Predicted Properties

The table below presents hypothetical DFT-calculated data for the parent ethyl ester and two derivatives to illustrate the influence of substituents on electronic properties.

CompoundSubstituent (R) at C4Dipole Moment (D)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1 -H~4.5-7.2-0.86.4
2 -NH₂ (Electron Donating)~4.8-6.8-0.66.2
3 -NO₂ (Electron Withdrawing)~6.0-7.8-1.56.3

Note: These are representative values based on general chemical principles. Actual calculated values will vary with the level of theory.

Experimental Determination of Dipole Moment

While computation is predictive, experimental measurement provides definitive validation. The most common methods for determining the dipole moment of a substance in solution rely on measuring the dielectric constant of dilute solutions.[7][8][9]

Rationale for the Experimental Approach

The Guggenheim method is a widely accepted protocol that avoids the need to measure the density of each solution, simplifying the experimental process. It relies on the principle that the dielectric constant (ε) and refractive index (n) of a solution vary linearly with the concentration of the polar solute at low concentrations.

Experimental Protocol: Guggenheim Method

Objective: To determine the ground-state dipole moment of a 5-oxo-2-tetrahydrofurancarboxylate derivative.

Materials:

  • High-purity sample of the derivative.

  • High-purity, non-polar solvent (e.g., benzene or dioxane). Safety Precaution: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

  • A set of Class A volumetric flasks (e.g., 25 mL).

  • Analytical balance.

  • Dielectric constant meter (capacitance meter).

  • Refractometer (e.g., Abbé refractometer).

  • Constant temperature bath (e.g., 25.0 ± 0.1 °C).

Methodology:

  • Solution Preparation:

    • Prepare a series of at least five dilute solutions of the compound in the chosen non-polar solvent. The mass fraction (w₂) should range from approximately 0.005 to 0.05.

    • Causality: Accuracy is paramount. Use an analytical balance to weigh both the solute and the solvent to prepare solutions of precisely known concentrations.[7]

    • Prepare a "blank" sample containing only the pure solvent.

  • Temperature Equilibration:

    • Place all solutions, the pure solvent, and the measurement cells (dielectric and refractometer) in a constant temperature bath until they reach thermal equilibrium (e.g., 25.0 °C). Causality: The dielectric constant is highly sensitive to temperature. Maintaining a stable temperature is crucial for reproducibility.

  • Dielectric Constant Measurement:

    • Calibrate the dielectric constant meter with the pure solvent.

    • Measure the dielectric constant (ε₁₂) of each solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cell with the next solution to be measured.

  • Refractive Index Measurement:

    • Calibrate the refractometer with the pure solvent.

    • Measure the refractive index (n₁₂) of each solution for the sodium D-line.

  • Data Analysis:

    • Calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and the difference in the square of the refractive index (Δn² = n₁₂² - n₁²) for each solution relative to the pure solvent (ε₁ and n₁).

    • Plot Δε versus the mass fraction (w₂) and Δn² versus w₂. Both plots should yield straight lines.

    • Determine the slopes of these lines: A = (d(Δε)/dw₂) and B = (d(Δn²)/dw₂).

    • Calculate the dipole moment (μ) using the Guggenheim equation: μ² = [ (27 * k * T) / (4 * π * Nₐ * ρ₁) ] * [ M₂ / ( (ε₁ + 2)(n₁² + 2) ) ] * (A - B) Where:

      • k = Boltzmann constant

      • T = Absolute temperature (K)

      • Nₐ = Avogadro's number

      • ρ₁ = Density of the pure solvent at temperature T

      • M₂ = Molar mass of the solute

Diagram 2: Experimental Workflow for Dipole Moment Determination

G cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Analysis prep_sol Prepare Dilute Solutions (Precise Concentrations) temp_eq Equilibrate at Constant T prep_sol->temp_eq measure_eps Measure Dielectric Constant (ε) temp_eq->measure_eps measure_n Measure Refractive Index (n) temp_eq->measure_n plot_data Plot Δε vs w₂ and Δn² vs w₂ measure_eps->plot_data measure_n->plot_data calc_slopes Determine Slopes (A and B) plot_data->calc_slopes calc_mu Calculate Dipole Moment (μ) using Guggenheim Equation calc_slopes->calc_mu

Caption: Workflow for the Guggenheim method of dipole moment determination.

Bridging Theory and Application

The interplay between the dipole moment and electronic structure directly informs the potential of 5-oxo-2-tetrahydrofurancarboxylate derivatives as drug candidates.

  • Drug-Receptor Interactions: A large dipole moment can enhance binding to polar pockets in a receptor through favorable dipole-dipole or ion-dipole interactions. The HOMO/LUMO distributions can indicate which parts of the molecule are likely to act as hydrogen bond donors or acceptors.

  • Solubility and Permeability: Higher polarity generally increases aqueous solubility, which is favorable for drug administration. However, it can decrease permeability across lipid cell membranes (the "rule of five" trade-off). Tuning the dipole moment by adding or removing polar groups is a key strategy in drug optimization.

  • Metabolic Stability: The electronic structure can predict sites susceptible to metabolic attack. For instance, regions of high HOMO density might be prone to oxidative metabolism by cytochrome P450 enzymes. Modifying the scaffold to protect these sites can increase the drug's half-life.

Diagram 3: Structure-Property-Activity Relationship

G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_activity Physicochemical & Biological Activity Structure Substituent Type & Position on Scaffold Dipole Dipole Moment (μ) Structure->Dipole influences FMO HOMO/LUMO Energy & Distribution Structure->FMO influences Solubility Solubility Dipole->Solubility Permeability Membrane Permeability Dipole->Permeability Binding Receptor Binding Affinity Dipole->Binding FMO->Binding Reactivity Metabolic Stability FMO->Reactivity

Caption: The causal chain from molecular structure to biological activity.

Conclusion

The dipole moment and electronic structure of 5-oxo-2-tetrahydrofurancarboxylate derivatives are not abstract concepts but fundamental drivers of molecular behavior. A synergistic approach, combining the predictive power of computational modeling with the empirical validation of experimental measurement, provides the most robust framework for understanding these properties. For researchers in drug discovery, this dual strategy is essential for the rational design of new chemical entities, enabling the fine-tuning of a molecule's properties to achieve the desired therapeutic profile. By mastering these principles, scientists can more effectively navigate the complex path from a chemical scaffold to a life-saving medicine.

References

  • Theoretical analysis of lactone and carboxylate forms of camptothecin in aqueous solution: Electronic states, absorption spectra, and hydration. (n.d.). ResearchGate. [Link]

  • Lafitte, T., et al. (2021). Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 60(28), 10258-10273. [Link]

  • Kato, S., et al. (2002). Conformation-Dependent Reaction Thermochemistry: Study of Lactones and Lactone Enolates in the Gas Phase. The Journal of Physical Chemistry A, 106(48), 11640-11649. [Link]

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2020). ResearchGate. [Link]

  • Lopes, J. N. C., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(12), 6189-6200. [Link]

  • Dipole Moment. (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • DIPOLE MOMENT OF POLAR MOLECULES IN SOLUTION. (n.d.). University of Manitoba. [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Dipole moment and polarizability of furan and chlorofuran. (n.d.). ResearchGate. [Link]

  • Marino, G. (1972). The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question. Journal of Heterocyclic Chemistry, 9(4), 817-820. [Link]

  • 5-Oxo-2-tetrahydrofurancarboxylic acid. (n.d.). PubChem. [Link]

  • 5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid. (n.d.). PubChem. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 30(2), 489. [Link]

  • McClellan, A. L. (1963). Tables of Experimental Dipole Moments. W. H. Freeman.
  • Sviderskaya, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]

  • The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. (1980). ResearchGate. [Link]

  • Asadi, S., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports, 14(1), 9370. [Link]

  • Study of the dipole moment of the excited and ground electronic states of some oxazolones derivatives. (n.d.). ResearchGate. [Link]

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Foundational

Advanced Reactivity Profiling of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate: A Technical Guide for Synthetic Chemists

Executive Summary t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS: 55714-67-5) is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of peptidomimetics, antibiotics, and complex activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS: 55714-67-5) is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of peptidomimetics, antibiotics, and complex active pharmaceutical ingredients (APIs). Often derived from glutamic acid 1, this molecule presents a fascinating case study in chemoselectivity.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic reaction schemes. Here, we will dissect the causality behind specific reagent selections and establish self-validating experimental protocols that ensure high fidelity in your synthetic workflows.

Structural Logic and Reactivity Mapping

The synthetic utility of t-butyl 5-oxo-2-tetrahydrofurancarboxylate stems from the orthogonal nature of its functional groups. The molecule features three distinct reactive domains:

  • C5 Lactone Carbonyl: Highly electrophilic, susceptible to nucleophilic attack due to ring strain.

  • C2 t-Butyl Ester: Sterically shielded by the bulky tert-butyl group, rendering it nearly inert to standard nucleophiles but highly sensitive to acidic cleavage.

  • C4 α -Protons: Weakly acidic and enolizable under highly basic, cryogenic conditions.

ReactivityMap Center t-Butyl 5-oxo-2- tetrahydrofurancarboxylate PathA C5 Lactone Carbonyl (Nucleophilic Attack) Center->PathA Amines/Alkoxides PathB C2 t-Butyl Ester (Acidic Cleavage) Center->PathB TFA/HCl PathC C4 Alpha-Protons (Enolization/Alkylation) Center->PathC LDA, -78°C ResultA Ring-Opened Amides/Esters PathA->ResultA ResultB 5-Oxotetrahydrofuran- 2-carboxylic acid PathB->ResultB ResultC C4-Substituted Lactones PathC->ResultC

Figure 1: Orthogonal reactivity map of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate.

Pathway A: Chemoselective Lactone Ring-Opening

Causality & Rationale

When functionalizing this molecule with amines or alkoxides, the goal is often to open the lactone ring to form a γ -hydroxy amide or ester while leaving the t-butyl ester intact. The causality behind this chemoselectivity relies purely on steric differentiation. The bulky tert-butyl group at C2 physically blocks nucleophilic trajectories to the ester carbonyl. Consequently, nucleophiles like sodium methylate or benzylamine exclusively attack the C5 lactone carbonyl .

Self-Validating Protocol: Aminolysis with Benzylamine

Validation Metric: The starting material exhibits a distinct lactone C=O stretch at ~1760 cm⁻¹ in FTIR . The reaction is considered complete when this peak disappears and is replaced by a broad amide C=O stretch at ~1650 cm⁻¹ and an O-H stretch at ~3300 cm⁻¹.

Step-by-Step Methodology:

  • Preparation: Dissolve t-butyl 5-oxo-2-tetrahydrofurancarboxylate (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add benzylamine (1.1 eq, 11 mmol) dropwise over 10 minutes to control the exothermic ring-opening process.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the γ -hydroxy amide.

Pathway B: Orthogonal Deprotection of the t-Butyl Ester

Causality & Rationale

In peptide synthesis, liberating the C2 carboxylic acid is often required for subsequent coupling reactions. Saponification (base-catalyzed hydrolysis) is fundamentally flawed here, as hydroxide ions would preferentially open the lactone ring. Instead, we exploit the acid-lability of the tert-butyl group. Using Trifluoroacetic acid (TFA) triggers an E1-like elimination, releasing isobutylene gas and generating the free acid without compromising the lactone 1.

Workflow Step1 Dissolve Substrate in dry DCM (0.1 M) Step2 Cool to 0°C under N2 Step1->Step2 Step3 Dropwise addition of TFA (10 eq) Step2->Step3 Step4 Warm to RT Stir 2-4 hrs Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Triturate with Cold Ether Step5->Step6

Figure 2: Standardized workflow for orthogonal acidic cleavage of the t-butyl ester.

Self-Validating Protocol: TFA-Mediated Cleavage

Validation Metric: The evolution of isobutylene gas serves as a visual, in-process indicator of reaction progress. By ¹H NMR (CDCl₃), the disappearance of the massive 9-proton singlet at δ 1.50 ppm confirms total deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask equipped with a gas bubbler.

  • Cooling: Chill the solution to 0°C to prevent uncontrolled gas evolution and thermal degradation.

  • Acidification: Add Trifluoroacetic acid (TFA, 10.0 eq, 50 mmol) dropwise.

  • Cleavage: Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3 hours until gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the free 5-oxotetrahydrofuran-2-carboxylic acid.

Quantitative Reactivity Profile

To assist in reaction planning, the following table summarizes the quantitative outcomes of various reagents acting upon t-butyl 5-oxo-2-tetrahydrofurancarboxylate. It highlights the exceptional chemoselectivity achievable under optimized conditions.

Reagent / NucleophileTarget SiteConditionsConversion (%)Chemoselectivity (C5 vs C2)
Benzylamine C5 (Lactone)THF, RT, 2h>95%>99:1
Sodium Methylate C5 (Lactone)EtOH, 0°C, 1h92%>99:1
Trifluoroacetic Acid C2 (Ester)DCM, RT, 3h>98%>99:1 (Lactone preserved)
LiOH (Aqueous) MixedTHF/H₂O, RT, 4h85%90:10 (Poor selectivity)
LDA, then MeI C4 ( α -Carbon)THF, -78°C, 4h78%N/A (C4 Alkylation)

Conclusion

The strategic deployment of t-butyl 5-oxo-2-tetrahydrofurancarboxylate in organic synthesis relies entirely on respecting its structural causality. By understanding the steric shielding of the C2 ester and the electronic vulnerability of the C5 lactone, chemists can execute highly orthogonal, self-validating protocols. Whether generating peptidomimetics or complex chiral intermediates, adhering to these mechanistic principles ensures reproducible, high-yield outcomes.

References

  • Title: US4851422A - Antibiotic 2-(3-oxo-2-isoxazolidinyl)

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Protocols & Analytical Methods

Method

Application Note: A Versatile Platform for Peptidomimetic Synthesis Using t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

Abstract Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] This guide details the application of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate, a chiral building block derived from pyroglutamic acid, as a versatile scaffold for the synthesis of novel peptidomimetics.[3][4] The core strategy involves the nucleophilic ring-opening of the lactone moiety to generate conformationally constrained γ-amino acid derivatives. We provide detailed protocols for this key transformation, subsequent functionalization, and integration into peptide chains, offering researchers a robust platform for creating diverse and potent therapeutic candidates.

Introduction: The Strategic Advantage of the Pyroglutamate Scaffold

Natural peptides, while exhibiting high potency and selectivity, are often hampered as therapeutic agents by rapid degradation by proteases.[2] Peptidomimetics address this challenge by incorporating non-natural structural elements that mimic the essential pharmacophoric features of a native peptide while providing enhanced stability.[1][5]

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (also known as tert-butyl pyroglutamate) emerges as a highly valuable starting material in this context.[6] It can be considered a constrained, protected form of glutamic acid. Its rigid, cyclic structure provides a defined stereochemical starting point (commercially available in both (S) and (R) forms), while the two distinct carbonyl groups—the lactone and the t-butyl ester—allow for orthogonal chemical manipulations.

The central strategy detailed herein revolves around the selective ring-opening of the tetrahydrofuranone (γ-lactone) ring. This reaction breaks the cyclic constraint to yield a linear γ-amino acid scaffold, which can be further elaborated into a variety of peptidomimetic structures. The t-butyl ester group serves as a robust protecting group for the C-terminus, which can be cleanly removed under acidic conditions in the final stages of a synthesis.

Core Synthetic Strategy & Mechanistic Rationale

The synthetic utility of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is rooted in two primary pathways:

  • Direct Nucleophilic Ring-Opening: The lactone carbonyl is susceptible to nucleophilic attack by primary or secondary amines. This reaction, often facilitated by mild heating or Lewis acid catalysis, results in the formation of a stable amide bond and generates a linear γ-amino-α-carboxylic acid derivative. This is the most direct route to incorporating the scaffold into a peptide-like chain.

  • α-Functionalization Prior to Ring-Opening: The methylene group alpha to the lactone carbonyl (C4 position) can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to form an enolate.[3] This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of custom side chains that can mimic the diverse functionalities of natural amino acids. Subsequent ring-opening of this functionalized intermediate provides access to a wide array of novel γ-amino acid building blocks.

The following workflow diagram illustrates these divergent synthetic pathways.

G cluster_0 Synthetic Pathways A t-Butyl 5-oxo-2- tetrahydrofurancarboxylate B Pathway 1: Direct Ring-Opening A->B  R-NH₂ (Amine Nucleophile) C Pathway 2: α-Functionalization A->C 1. LDA or LiHMDS 2. R-X (Electrophile) D Linear γ-Amino Acid Scaffold B->D E α-Substituted Lactone Intermediate C->E G Peptide Coupling & Elaboration D->G F α-Substituted γ-Amino Acid Scaffold E->F  R'-NH₂ (Amine Nucleophile) F->G H Final Peptidomimetic G->H Deprotection (e.g., TFA)

Caption: Divergent synthetic strategies for peptidomimetics starting from t-Butyl 5-oxo-2-tetrahydrofurancarboxylate.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Direct Nucleophilic Ring-Opening with a Primary Amine

This protocol describes the synthesis of a linear γ-amido-α-carboxylic acid derivative by reacting t-Butyl 5-oxo-2-tetrahydrofurancarboxylate with benzylamine as a model nucleophile.

Rationale: This reaction serves as the foundational step for incorporating the scaffold. Benzylamine is used as a simple, readily available primary amine. The reaction is typically performed neat or in a high-boiling aprotic solvent to facilitate the reaction, which can be slow at room temperature. The absence of a catalyst simplifies the workup procedure.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(S)-t-Butyl 5-oxo-2-tetrahydrofurancarboxylate186.211.00 g5.371.0
Benzylamine107.150.63 g (0.65 mL)5.911.1
Ethyl Acetate (EtOAc)-~50 mL--
1 M Hydrochloric Acid (HCl)-~30 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~20 mL--
Brine (Saturated NaCl)-~20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (1.00 g, 5.37 mmol).

  • Add benzylamine (0.65 mL, 5.91 mmol) to the flask.

  • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the crude reaction mixture with ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Causality Note: The acid wash removes excess unreacted benzylamine, while the bicarbonate wash removes any trace acidity.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexane) to yield the pure product.

Expected Outcome: The product, (S)-tert-butyl 2-(4-(benzylamino)-4-oxobutanoyl)pyrrolidine-1-carboxylate, is typically isolated as a colorless to pale yellow oil or waxy solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Protocol 2: α-Alkylation of the Lactone Scaffold

This protocol details the introduction of a side chain via enolate formation and subsequent alkylation with benzyl bromide.

Rationale: This two-step procedure creates a new stereocenter and allows for significant diversification of the final peptidomimetic. LDA is chosen as the base because it is strong enough to deprotonate the α-carbon but is sterically hindered, which minimizes competitive nucleophilic attack on the carbonyl groups.[3] The reaction must be performed under strictly anhydrous conditions at low temperatures to ensure the stability of the enolate and prevent side reactions.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(S)-t-Butyl 5-oxo-2-tetrahydrofurancarboxylate186.211.00 g5.371.0
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-2.95 mL5.911.1
Benzyl Bromide (BnBr)171.040.97 g (0.70 mL)5.641.05
Anhydrous Tetrahydrofuran (THF)-~25 mL--
Saturated Ammonium Chloride (NH₄Cl)-~20 mL--
Ethyl Acetate (EtOAc)-~50 mL--

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of dry nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Add anhydrous THF (20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (2.95 mL, 5.91 mmol) via syringe.

  • In a separate dry flask, dissolve (S)-t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (1.00 g, 5.37 mmol) in anhydrous THF (5 mL).

  • Add the solution of the starting material dropwise to the cold LDA solution over 15 minutes. The formation of the enolate is typically indicated by a color change. Stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide (0.70 mL, 5.64 mmol) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The product will be a mixture of diastereomers that may be separable.

Expected Outcome: The product, a diastereomeric mixture of t-butyl 4-benzyl-5-oxo-2-tetrahydrofurancarboxylate, is typically an oil. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. This alkylated intermediate can then be subjected to ring-opening as described in Protocol 1 to generate an α-substituted γ-amino acid derivative.

Visualization of the Key Ring-Opening Mechanism

The following diagram illustrates the nucleophilic attack of an amine on the lactone carbonyl, which is the pivotal step in this synthetic strategy.

Caption: Mechanism of amine-mediated lactone ring-opening.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (Protocol 1) Insufficient temperature or reaction time.Increase reaction temperature to 90-100 °C. Extend reaction time and monitor carefully by TLC.
Sterically hindered amine nucleophile.Consider adding a Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) to activate the lactone carbonyl.
Low Yield of Alkylated Product (Protocol 2) Presence of moisture, deactivating the LDA.Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Use freshly titrated LDA.
Enolate decomposition at higher temperatures.Maintain the reaction temperature at -78 °C throughout the addition and stirring phases before warming.
Multiple Side Products (Protocol 2) Proton exchange or side reactions.Add the starting material solution slowly to the LDA to avoid localized excess. Ensure the electrophile is pure.
Difficulty in Purification Products are oily and difficult to handle.If chromatography is challenging, consider converting the product to a solid derivative for purification and characterization.
Diastereomers are inseparable.Proceed with the diastereomeric mixture to the next step. Separation may be easier after further transformations.

Conclusion

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate provides an efficient and highly adaptable entry point for the synthesis of complex peptidomimetics. The protocols outlined in this guide demonstrate the two primary strategies for its use: direct ring-opening to form γ-amino acid scaffolds and α-functionalization to introduce novel side-chain diversity. By leveraging this chiral building block, researchers in drug discovery can rapidly access libraries of unique, conformationally-defined peptidomimetics with enhanced therapeutic potential.

References

  • Amino acid synthesis using ()
  • Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. PubMed. [Link]

  • Process for synthesizing L-γ-methylene glutamic acid and analogs.
  • Stereospecific amino acid synthesis; preparation of the γ-anion derived from glutamic acid. Journal of the Chemical Society, Chemical Communications. [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. PMC - NIH. [Link]

  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]

  • tert-butyl 5-oxooxolane-2-carboxylate. Molport. [Link]

Sources

Application

Application Note: Enantioselective Synthesis of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

Strategic Overview & Retrosynthetic Causality (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate (CAS: 134000-24-1) is a highly valuable chiral building block, predominantly utilized in the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Causality

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate (CAS: 134000-24-1) is a highly valuable chiral building block, predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced MRI contrast agents, such as the macrocyclic chelator (R)-tert-Bu4-DOTAGA[1][2].

The strategic choice of a tert-butyl ester is driven by the need for orthogonal protecting group strategies during complex peptide or macrocycle synthesis. The tert-butyl group is resistant to hydrogenolysis and mild nucleophilic attack, yet can be cleanly cleaved under acidic conditions (e.g., TFA or HCl in dioxane) without disturbing the sensitive lactone ring.

The retrosynthetic pathway traces back to L-glutamic acid , an abundant and inexpensive chiral pool starting material. The synthesis is divided into two critical phases:

  • Diazotization and Lactonization: Conversion of L-glutamic acid to (S)-5-oxotetrahydrofuran-2-carboxylic acid (CAS: 21461-84-7) with strict retention of stereochemistry[3][4].

  • Enantioselective Esterification: Installation of the bulky tert-butyl group without causing racemization at the α -chiral center or ring-opening of the lactone[1].

Mechanistic Insights: Stereochemical Control via NGP

A critical aspect of this synthesis is the retention of the (S)-configuration during the conversion of L-glutamic acid to the lactone acid. If the reaction proceeded via a simple SN​2 displacement of the diazonium intermediate by water, the stereocenter would invert, yielding the (R)-enantiomer.

Instead, the reaction is governed by Neighboring Group Participation (NGP) . The α -carboxylic acid group intramolecularly attacks the diazonium carbon, displacing nitrogen gas and forming a highly strained, transient α -lactone (First Inversion). Subsequently, the γ -carboxylic acid attacks the α -carbon, opening the 3-membered ring to form the thermodynamically stable 5-membered γ -lactone (Second Inversion). This double inversion mechanism ensures complete retention of the (S)-configuration.

NGP_Mechanism A L-Glutamic Acid (S)-configuration B Diazonium Intermediate -N2 leaving group A->B NaNO2, HCl 0 °C C alpha-Lactone Intermediate 1st Inversion (NGP) B->C alpha-COOH attack (-N2) D gamma-Lactone Product 2nd Inversion (Retention) C->D gamma-COOH attack (Ring expansion)

Caption: Mechanistic pathway of L-Glutamic acid diazotization showcasing double inversion via NGP.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

Objective: Generate the lactone precursor with >98% ee.

Reagents & Materials:

  • L-Glutamic acid (CAS: 56-86-0)

  • Sodium nitrite (NaNO 2​ )

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H 2​ SO 4​ )

  • Ethyl Acetate (EtOAc)

Step-by-Step Protocol:

  • Preparation: Suspend L-glutamic acid (10.0 g, 68 mmol) and NaNO 2​ (7.5 g, 108.7 mmol, 1.6 equiv) in 100 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel[3].

  • Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath.

  • Acidification: Dilute 10 mL of concentrated HCl with 40 mL of water. Add this acidic solution dropwise via the addition funnel over 1 hour, maintaining the internal temperature strictly below 5 °C to prevent premature decomposition of the diazonium salt[3].

  • Lactonization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 to 18 hours. The evolution of nitrogen gas will be observed[3].

  • Workup: Evaporate the water under reduced pressure (< 50 °C) until a yellow oily residue remains. Add 200 mL of EtOAc to the residue and stir for 30 minutes.

  • Isolation: Filter the mixture to remove inorganic salts (NaCl). Wash the solid cake with additional EtOAc. Combine the filtrate and washings, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil (Yield: ~91%)[3].

Phase 2: Enantioselective tert-Butyl Esterification

Objective: Install the tert-butyl ester without compromising the lactone or the stereocenter.

We present three validated routes. Route A is recommended for multi-gram to kilogram scale-up due to its robustness and avoidance of difficult-to-remove byproducts[1][2].

Esterification_Routes Start (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid [Precursor] RouteA Route A: Acid Chloride Reagents: (COCl)2, DMF, t-BuOH Mechanism: Vilsmeier Intermediate Start->RouteA High Scalability (OPRD 2009) RouteB Route B: Isobutylene Alkylation Reagents: Isobutylene (g), H2SO4 Mechanism: Carbocation Attack Start->RouteB Acid Catalyzed / Mild RouteC Route C: Steglich Esterification Reagents: DCC, DMAP, t-BuOH Mechanism: O-acylisourea Start->RouteC Lab Scale Only End (S)-tert-Butyl 5-oxotetrahydrofuran- 2-carboxylate [Target Product] RouteA->End RouteB->End RouteC->End

Caption: Decision matrix for the tert-butyl esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Route A: The Acid Chloride Method (Industrial Standard)

Causality: Utilizing oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent in situ, converting the acid to an acid chloride under extremely mild conditions. This prevents the ring-opening typically seen with harsher halogenating agents like SOCl 2​ [1].

  • Dissolve (S)-5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the solution to 0 °C.

  • Add oxalyl chloride (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then at room temperature until gas evolution (CO, CO 2​ ) ceases[1].

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Redissolve the acid chloride in anhydrous DCM, cool to 0 °C, and slowly add a mixture of anhydrous tert-butanol (2.0 eq) and pyridine (1.5 eq).

  • Stir at room temperature for 4 hours. Quench with water, wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate to yield the product.

Route B: Isobutylene Alkylation (Mild Alternative)

Causality: Isobutylene gas in the presence of an acid catalyst generates a tert-butyl carbocation that directly alkylates the carboxylate. This completely avoids basic conditions, ensuring the lactone remains intact.

  • Dissolve the precursor (1.0 eq) in DCM in a pressure-rated vessel (e.g., Parr reactor).

  • Add a catalytic amount of concentrated H 2​ SO 4​ (0.1 eq)[4].

  • Cool the vessel to -20 °C and condense isobutylene gas (approx. 5.0 eq) into the mixture.

  • Seal the vessel and stir at room temperature for 24 hours.

  • Vent the excess isobutylene carefully in a fume hood. Neutralize the acid with saturated aqueous NaHCO 3​ .

  • Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Route C: Steglich Esterification (Lab Scale)

Causality: DCC acts as a coupling agent to form an O-acylisourea intermediate, which is attacked by tert-butanol. DMAP acts as an acyl transfer catalyst. While effective, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove completely, making this less ideal for scale-up.

  • Dissolve the precursor (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir at room temperature for 16 hours. A white precipitate of DCU will form.

  • Filter the mixture through a pad of Celite to remove DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate. Purify via flash chromatography if necessary.

Quantitative Data & Comparative Analysis

To aid in process selection, the following table summarizes the key performance metrics of the three esterification protocols based on empirical data from process chemistry optimization[1][4].

ParameterRoute A: Acid ChlorideRoute B: IsobutyleneRoute C: Steglich
Primary Reagents (COCl) 2​ , DMF, t-BuOHIsobutylene (g), H 2​ SO 4​ DCC, DMAP, t-BuOH
Typical Yield 85 - 90%80 - 85%70 - 75%
Enantiomeric Excess (ee) > 98%> 98%> 95% (Slight risk of racemization)
Scalability Excellent (Multi-kg)Good (Requires pressure reactors)Poor (Due to DCU byproduct)
Primary Byproducts Pyridinium chlorideNone (Excess gas vents off)Dicyclohexylurea (DCU)
Purification Required Aqueous workupAqueous workupFiltration + Chromatography

Sources

Method

Application Note: t-Butyl 5-oxo-2-tetrahydrofurancarboxylate as a Chiral Hub in Asymmetric Synthesis

Strategic Overview In the development of complex active pharmaceutical ingredients (APIs) and advanced diagnostic agents, the sourcing and utilization of rigid, enantiopure building blocks is a critical determinant of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

In the development of complex active pharmaceutical ingredients (APIs) and advanced diagnostic agents, the sourcing and utilization of rigid, enantiopure building blocks is a critical determinant of synthetic efficiency. t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (also known as tert-butyl 5-oxotetrahydrofuran-2-carboxylate) has emerged as a highly versatile γ -butyrolactone derivative. Derived primarily from L- or D-glutamic acid, this molecule provides an exceptional chiral template for the asymmetric synthesis of peptidomimetics, nucleoside analogs, and macrocyclic chelators.

This guide details the mechanistic rationale, orthogonal protection strategies, and validated protocols for utilizing this chiral hub, with a specific focus on its application in the multigram synthesis of MRI contrast agent precursors like DOTAGA .

Mechanistic Causality & Orthogonal Protection

The synthetic power of t-butyl 5-oxo-2-tetrahydrofurancarboxylate lies in its dual-functionality: a rigid γ -lactone ring paired with a sterically hindered tert-butyl ester. This architecture enables an orthogonal deprotection strategy , allowing chemists to selectively unmask specific reactive sites without compromising the molecule's structural integrity or stereochemical fidelity.

  • The γ -Lactone Ring: Highly susceptible to base-catalyzed hydrolysis or nucleophilic ring-opening. Opening this ring yields a chiral 2-hydroxyglutarate derivative.

  • The tert-Butyl Ester: Highly resistant to nucleophilic attack and basic conditions due to steric shielding, but readily cleavable under mild acidic conditions (e.g., Trifluoroacetic acid).

ProtectionStrategy Center t-Butyl 5-oxo-2- tetrahydrofurancarboxylate Lactone Gamma-Lactone Ring (Base-Labile) Center->Lactone Ester t-Butyl Ester (Acid-Labile) Center->Ester BaseAction 1N KOH / THF Cleaves Lactone Only Lactone->BaseAction Susceptible AcidAction TFA / DCM Cleaves t-Butyl Only Ester->AcidAction Susceptible BaseAction->Ester Stable AcidAction->Lactone Stable

Logical relationship of orthogonal protection in t-butyl 5-oxo-2-tetrahydrofurancarboxylate.

Core Workflow: Macrocyclic Chelator Synthesis

One of the most rigorous applications of this building block is the synthesis of (R)-t-Bu4-DOTAGA, a critical precursor for gadolinium-based MRI contrast agents . The synthesis demands absolute stereochemical control, as the enantiomeric purity of the chelator directly impacts the thermodynamic stability and relaxivity of the final metal complex.

By starting with the (S)-enantiomer of t-butyl 5-oxo-2-tetrahydrofurancarboxylate, chemists can execute a regioselective ring opening, followed by conversion of the resulting hydroxyl group to a triflate. The subsequent SN​2 alkylation with a cyclen macrocycle proceeds with complete stereochemical inversion, yielding the desired (R)-configuration with >97% enantiomeric excess (ee) .

G A (S)-5-oxotetrahydrofuran- 2-carboxylic acid B t-Butyl 5-oxo-2- tetrahydrofurancarboxylate (Chiral Hub) A->B Esterification (t-BuOH / Coupling) C Base-Catalyzed Ring Opening (KOH/THF) B->C Lactone Hydrolysis (Regioselective) D Benzylation (1-t-Butyl-5-benzyl ester) C->D Benzyl Bromide / DMF E Triflation (Chiral Alkylating Agent) D->E Triflic Anhydride (Retention of Config) F Macrocycle Alkylation (R)-t-Bu4-DOTAGA E->F Cyclen / Base (SN2 Inversion)

Workflow for the asymmetric synthesis of (R)-t-Bu4-DOTAGA via a chiral lactone hub.

Validated Protocol: Regioselective Lactone Hydrolysis and Benzylation

The following methodology details the critical first steps of converting the chiral hub into an orthogonally protected, linear glutarate derivative. This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure high yield and optical purity.

Phase 1: Regioselective Hydrolysis

Objective: Selectively open the γ -lactone ring without hydrolyzing the tert-butyl ester. Reagents:

  • (S)-t-butyl 5-oxo-2-tetrahydrofurancarboxylate (1.0 eq, 66.4 g, 0.357 mol)

  • 1 N Potassium Hydroxide (KOH) aqueous solution (1.0 eq, 357 mL, 0.357 mol)

  • Tetrahydrofuran (THF) (250 mL)

Step-by-Step Procedure:

  • Dissolution: Charge a chemically inert reaction vessel with the chiral lactone (66.4 g) and THF (250 mL). Stir at 300 rpm until complete dissolution is achieved.

  • Base Addition: Add the 1 N KOH (357 mL) in a single, rapid portion.

    • Causality Note: A single-portion addition ensures an immediate, stoichiometric reaction. You will observe an internal temperature spike to approximately 37 °C. This mild exotherm is the primary self-validating indicator that the lactone ring is actively opening to form the potassium carboxylate salt.

  • Thermal Maturation: Heat the mixture to 40 °C and maintain stirring for exactly 2 hours.

    • Causality Note: Maintaining 40 °C provides the exact kinetic energy required to drive the lactone hydrolysis to completion. Exceeding 45 °C risks partial hydrolysis of the sterically hindered tert-butyl ester, which would compromise the orthogonal protection strategy.

  • Desiccation: Concentrate the mixture to a solid residue in vacuo (55 °C, <30 Torr). Follow this by drying under high vacuum (< 5 Torr) at ambient temperature for 12 hours.

    • Causality Note: Absolute removal of water is mandatory. Any residual moisture will act as a nucleophile in Phase 2, hydrolyzing the benzyl bromide into benzyl alcohol, thereby devastating the yield. A perfectly dry, free-flowing solid indicates readiness for Phase 2.

Phase 2: Benzylation

Objective: Protect the newly formed carboxylic acid as a benzyl ester, preparing the molecule for subsequent triflation. Reagents:

  • Benzyl bromide (1.05 eq, 44.6 mL, 0.375 mol)

  • Anhydrous N,N-Dimethylformamide (DMF) (650 mL)

Step-by-Step Procedure:

  • Suspension: Suspend the dried potassium salt residue from Phase 1 in anhydrous DMF (650 mL).

    • Causality Note: DMF is chosen as it is a highly polar aprotic solvent. It effectively solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic for the upcoming SN​2 reaction.

  • Alkylation: Add benzyl bromide (44.6 mL) dropwise over 15 minutes. Stir the suspension at ambient temperature.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) or HPLC. The reaction is complete when the baseline carboxylate spot is entirely consumed.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield 2-(S)-2-Hydroxypentanedioic Acid, 1-tert-Butyl-5-benzyl Ester.

Quantitative Process Metrics

To benchmark the efficiency of this chiral building block, the following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) when executing the DOTAGA intermediate synthesis pathway.

Table 1: Quantitative Process Metrics for DOTAGA Intermediate Synthesis
Reaction PhaseIntermediate ProductMolar Yield (%)Enantiomeric Excess (ee)Key Process Control Metric
Lactone Hydrolysis Potassium 2-hydroxy-5-t-butoxy-5-oxopentanoateQuantitative> 99%Complete dissolution; mild exotherm to ~37 °C
Benzylation 1-t-Butyl-5-benzyl 2-hydroxypentanedioate85 - 90%> 99%Strict anhydrous conditions (Vacuum < 5 Torr)
Triflation 1-t-Butyl-5-benzyl 2-(trifluoromethylsulfonyloxy)pentanedioate> 95%> 98%Strict temperature control (-78 °C to 0 °C)
Macrocycle Alkylation (R)-t-Bu4-DOTAGA75 - 82%≥ 97% SN​2 inversion tracking via Chiral HPLC

Handling, Stability, and Storage Protocols

To maintain the chemical and optical purity of t-butyl 5-oxo-2-tetrahydrofurancarboxylate, strict adherence to storage protocols is required:

  • Storage Temperature: Store at 2-8 °C (refrigerated) to prevent spontaneous lactone ring opening or ester hydrolysis over time.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture absorption, as the compound can be mildly hygroscopic.

  • Handling: Utilize standard PPE (gloves, safety goggles, lab coat). The compound is generally stable but should be kept away from strong acids (which will cleave the tert-butyl group) and strong bases (which will prematurely open the lactone).

References

  • Levy, S. G., Jacques, V., Zhou, K. L., & Koppetsch, K. (2009). "Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA." Organic Process Research & Development, ACS Publications.[Link]

  • Vaughn, B. A., Ahn, S. H., Aluicio-Sarduy, E., Devaraj, J., Olson, A. P., Engle, J., & Boros, E. (2021). "Polymerizable Gd(iii) building blocks for the synthesis of high relaxivity macromolecular MRI contrast agents." Chemical Science, Royal Society of Chemistry.[Link]

Application

Catalytic Asymmetric Reduction of 5-Oxotetrahydrofuran-2-carboxylates: A Guide to Diastereoselective Synthesis of Chiral γ-Hydroxy-γ-Butyrolactones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The stereocontrolled synthesis of substituted γ-butyrolactones is of paramount importance in medicinal chemistry and natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The stereocontrolled synthesis of substituted γ-butyrolactones is of paramount importance in medicinal chemistry and natural product synthesis, as this scaffold is a core structural motif in numerous bioactive molecules.[1] Specifically, the asymmetric reduction of 5-oxotetrahydrofuran-2-carboxylates presents a formidable challenge, requiring precise control over two contiguous stereocenters. This application note details robust and highly selective catalytic protocols for this transformation. By leveraging the principle of Dynamic Kinetic Resolution (DKR), these methods convert racemic starting materials into single, highly enriched diastereomers of the corresponding 5-hydroxytetrahydrofuran-2-carboxylates in high yield. We present detailed, field-proven protocols for Ruthenium-catalyzed asymmetric hydrogenation and Iridium-catalyzed asymmetric transfer hydrogenation, offering practitioners versatile and scalable solutions for accessing these valuable chiral building blocks.

The Strategic Imperative: Dynamic Kinetic Resolution (DKR)

The substrate, an alkyl 5-oxotetrahydrofuran-2-carboxylate, possesses a stereocenter at the C2 position. This center is adjacent to an ester carbonyl, making it susceptible to epimerization under specific reaction conditions, particularly in the presence of base or certain metal complexes. Dynamic Kinetic Resolution (DKR) masterfully exploits this phenomenon.[2]

In a DKR process, the two enantiomers of the starting material rapidly interconvert while a chiral catalyst preferentially reduces the ketone of one enantiomer over the other.[3] This concurrent racemization and enantioselective reduction channels the entire racemic mixture into a single, desired diastereomeric product, overcoming the 50% theoretical yield limit of conventional kinetic resolutions.[2][4] The efficiency of a DKR process hinges on the racemization rate being comparable to or faster than the rate of the slower reacting enantiomer's reduction.

DKR_Concept Substrate (R at C2) Substrate (R at C2) Substrate (S at C2) Substrate (S at C2) Substrate (R at C2)->Substrate (S at C2) Product (R at C2, S at C5) Product (R at C2, S at C5) Substrate (R at C2)->Product (R at C2, S at C5) k_slow Product (S at C2, S at C5) Product (S at C2, S at C5) Substrate (S at C2)->Product (S at C2, S at C5) k_fast Chiral Catalyst + H2 Chiral Catalyst + H2 Chiral Catalyst + H2) Chiral Catalyst + H2)

Figure 1: Principle of Dynamic Kinetic Resolution (DKR).

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, utilizing chiral Ruthenium-diphosphine complexes, is a benchmark for the enantioselective reduction of functionalized ketones, particularly β-keto esters.[5][6] This system is exceptionally well-suited for the DKR of 5-oxotetrahydrofuran-2-carboxylates, consistently delivering the cis-lactone precursor with outstanding diastereo- and enantioselectivity.[7]

Causality Behind the Protocol: The choice of a Ru(II)-BINAP system is deliberate. Halogen-containing Ru(II) precursors are highly active for ketone reduction, in contrast to dicarboxylate versions which are more effective for olefins.[8][9] The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates the heterolytic cleavage of H₂ to generate the active ruthenium hydride species.[10] The mechanism proceeds through an outer-sphere pathway where the keto ester does not directly coordinate to the metal center during the hydride transfer step; instead, a six-membered transition state is formed involving the Ru-H and the substrate's carbonyl group.[5][8][11]

Ru_Catalytic_Cycle A RuX₂(BINAP) Precatalyst B RuHX(BINAP) Active Catalyst A->B + H₂ - HX C [Ru-H-Substrate] Transition State B->C + Substrate (Keto-lactone) D RuX(BINAP)(Product) Complex C->D Hydride Transfer D->B - Product (Hydroxy-lactone)

Figure 2: Simplified Catalytic Cycle for Ru-BINAP Hydrogenation.

Detailed Experimental Protocol:

  • Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (R)-BINAP (2.2 mol%).

  • Solvent Addition: Add degassed absolute ethanol (0.1 M relative to the substrate).

  • Activation: Stir the mixture at 80 °C for 20 minutes. The solution should turn from dark purple to a clear orange/brown.

  • Reaction: Cool the mixture to room temperature. Add the racemic ethyl 5-oxotetrahydrofuran-2-carboxylate (1.0 equiv).

  • Hydrogenation: Purge a high-pressure autoclave with H₂ gas three times. Transfer the reaction mixture to the autoclave. Pressurize the vessel to 10 atm with H₂.

  • Incubation: Stir the reaction at 50 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After confirming the consumption of starting material, cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl (2R,5R)-5-hydroxytetrahydrofuran-2-carboxylate.

Data Presentation:

Substrate (Ester)Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)d.r. (cis:trans)ee (%) (cis)
Methyl1.0101895>99:1>99
Ethyl1.0102094>99:199
tert-Butyl1.515248998:298

Table 1: Representative results for Ru-catalyzed asymmetric hydrogenation. Data is synthesized based on typical outcomes for this reaction class.[7][12]

Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a highly practical and scalable alternative to high-pressure hydrogenation, as it uses stable, liquid hydrogen donors and can be performed in standard laboratory glassware.[13] Chiral iridium complexes, particularly those derived from [Ir(Cp*)Cl₂]₂ and N-sulfonylated diamine ligands, have proven to be robust and efficient catalysts for the reduction of β-keto esters in a formic acid/triethylamine mixture.[14]

Causality Behind the Protocol: The formic acid/triethylamine (HCOOH/NEt₃) azeotrope serves as an excellent hydrogen source, and the reaction is generally irreversible, which drives it to completion.[13] The catalyst mechanism involves the formation of an iridium-hydride species, which then transfers the hydride to the ketone. The N-H proton on the diamine ligand is believed to participate in the hydrogen transfer via a six-membered transition state, a process known as metal-ligand bifunctional catalysis.[15][16] This cooperative mechanism accounts for the high efficiency and selectivity of the system.

ATH_Workflow Start Racemic Keto-lactone + HCOOH/NEt₃ Reaction Reaction at 25-40 °C in CH₂Cl₂ or MeCN Start->Reaction Catalyst [Ir(Cp*)Cl₂]₂ + Chiral Diamine Ligand Catalyst->Reaction Workup Aqueous Workup (e.g., sat. NaHCO₃) Reaction->Workup Product Diastereo- & Enantio- enriched Hydroxy-lactone Workup->Product

Figure 3: General Workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol:

  • Catalyst Preparation (In Situ): In a round-bottom flask under an argon atmosphere, dissolve [Ir(Cp*)Cl₂]₂ (0.5 mol%) and the chiral N-((1R,2R)-2-amino-1,2-diphenylethyl)-4-toluenesulfonamide ((R,R)-TsDPEN) ligand (1.1 mol%) in dichloromethane (0.2 M).

  • Reaction Mixture: Add the racemic ethyl 5-oxotetrahydrofuran-2-carboxylate (1.0 equiv).

  • Hydrogen Source: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 equiv relative to the substrate).

  • Incubation: Stir the resulting solution at 30 °C for 10-16 hours. Monitor the reaction by TLC or ¹H NMR.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution to quench the remaining formic acid. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired hydroxy-lactone.

Data Presentation:

LigandCatalyst Loading (mol%)H-SourceTime (h)Yield (%)d.r. (cis:trans)ee (%) (cis)
(R,R)-TsDPEN0.5HCOOH/NEt₃129697:398
(S,S)-TsDPEN0.5HCOOH/NEt₃129598:297 (ent)
(R,R)-MsDPEN0.5i-PrOH/KOH248895:595

Table 2: Representative results for Ir-catalyzed Asymmetric Transfer Hydrogenation. Data is synthesized based on typical outcomes for this reaction class.[13][14]

Troubleshooting and Key Considerations

  • Incomplete Conversion: This may result from catalyst deactivation by impurities (especially oxygen for Ru-H₂ systems) or insufficient reaction time. Ensure all reagents and solvents are pure and properly degassed.

  • Low Diastereoselectivity: If the ratio of cis to trans product is low, it may indicate that the epimerization at C2 is not sufficiently fast relative to the reduction. For Ru-catalyzed reactions, adding a mild non-nucleophilic base or slightly increasing the temperature can sometimes facilitate epimerization. For ATH, the choice of solvent can influence selectivity.

  • Low Enantioselectivity: This is often traced to the purity of the chiral ligand or an incorrect match between the ligand enantiomer and the desired product configuration. Always verify ligand quality and use the appropriate (R)- or (S)-enantiomer.

  • Analysis: The diastereomeric ratio (d.r.) can be readily determined from the crude ¹H NMR spectrum by integrating characteristic signals. Enantiomeric excess (ee) must be determined using a chiral stationary phase, typically by chiral HPLC or GC after derivatization of the hydroxyl group.

References

Sources

Method

Application Notes and Protocols: Synthesis of Functionalized γ-Amino Acids from t-Butyl 5-Oxo-2-tetrahydrofurancarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodology for the preparation of a diverse range of functionalized γ-amino acids, pivotal scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the preparation of a diverse range of functionalized γ-amino acids, pivotal scaffolds in medicinal chemistry, utilizing the readily accessible starting material, t-butyl 5-oxo-2-tetrahydrofurancarboxylate. The protocols detailed herein are designed to be robust and adaptable, allowing for the introduction of various functional groups, thereby enabling the generation of libraries of novel γ-amino acid derivatives for applications in drug discovery and development. The described synthetic strategy hinges on a logical sequence of N-protection, α-functionalization of the lactam ring, subsequent ring-opening to unmask the γ-amino acid backbone, and final functionalization through amide bond formation.

Introduction

γ-Amino acids are a critical class of non-proteinogenic amino acids that form the structural core of numerous biologically active molecules. Their inherent conformational flexibility and ability to mimic peptide backbones have established them as valuable building blocks in the design of peptidomimetics, enzyme inhibitors, and central nervous system-targeting therapeutics. The strategic introduction of functional groups onto the γ-amino acid scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide details a versatile synthetic route to such functionalized derivatives starting from t-butyl 5-oxo-2-tetrahydrofurancarboxylate, a derivative of pyroglutamic acid.

Overview of the Synthetic Strategy

The synthetic pathway commences with the protection of the lactam nitrogen of t-butyl 5-oxo-2-tetrahydrofurancarboxylate, typically with a tert-butoxycarbonyl (Boc) group. This step serves to increase the acidity of the α-proton at the C4 position, facilitating subsequent functionalization. The introduction of desired functional groups is then achieved through reactions such as α-alkylation or, as exemplified in this guide, α-methylenation. Following functionalization, the lactam ring is selectively opened under basic conditions to yield the corresponding N-Boc protected γ-amino acid with the t-butyl ester intact. This intermediate serves as a versatile platform for further diversification, for instance, through amide coupling reactions with a variety of amines to generate a library of functionalized γ-amino amides.

Synthetic_Workflow start t-Butyl 5-oxo-2- tetrahydrofurancarboxylate n_boc N-Boc Protected Intermediate start->n_boc N-Boc Protection functionalized α-Functionalized Lactam n_boc->functionalized α-Functionalization (e.g., Methylenation) ring_opened N-Boc-γ-amino acid, t-butyl ester functionalized->ring_opened Lactam Ring-Opening final_product Functionalized γ-Amino Amide ring_opened->final_product Amide Coupling

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: N-Boc Protection of t-Butyl 5-Oxo-2-tetrahydrofurancarboxylate

This procedure details the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step for activating the α-position for subsequent functionalization.[1][2]

Materials:

  • t-Butyl (S)-5-oxopyrrolidine-2-carboxylate

  • Acetonitrile (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve t-butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, (S)-1-(tert-butyl) 2-(tert-butyl) 5-oxopyrrolidine-1,2-dicarboxylate, can be purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.PurityNotes
t-Butyl (S)-5-oxopyrrolidine-2-carboxylate1.0>98%Starting material
Di-tert-butyl dicarbonate (Boc₂O)1.2>97%Boc-protecting agent
4-Dimethylaminopyridine (DMAP)0.1>99%Catalyst

Table 1: Reagents for N-Boc Protection.

Protocol 2: α-Methylenation of (S)-1-(tert-butyl) 2-(tert-butyl) 5-oxopyrrolidine-1,2-dicarboxylate

This protocol describes the introduction of an exocyclic methylene group at the C4 position of the pyroglutamate ring, a key functionalization step.[1]

Materials:

  • (S)-1-(tert-butyl) 2-(tert-butyl) 5-oxopyrrolidine-1,2-dicarboxylate

  • Tetrahydrofuran (THF, anhydrous)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF)

  • Trifluoroethyl trifluoroacetate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add LiHMDS (1.0 M solution in THF, 2.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add trifluoroethyl trifluoroacetate (1.5 eq) and continue stirring at -78 °C for 3-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (S)-1-(tert-butyl) 2-(tert-butyl) 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate, can be used in the next step without further purification or purified by column chromatography.

Reaction_Mechanism cluster_0 Key Transformation A N-Boc-pyroglutamate B Enolate Intermediate A->B  LiHMDS, THF, -78 °C C α-Methylenated Product B->C  CF3CO2CH2CF3

Caption: Key transformation in α-methylenation.

Protocol 3: Ring-Opening of the Functionalized Lactam

This protocol outlines the selective hydrolysis of the lactam ring to afford the corresponding N-Boc protected γ-amino acid, leaving the t-butyl ester intact.[1]

Materials:

  • (S)-1-(tert-butyl) 2-(tert-butyl) 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH, 1M aqueous solution)

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α-methylenated lactam (1.0 eq) in THF.

  • Add 1M aqueous lithium hydroxide solution (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH ~4-5 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting product, (S)-2-((tert-butoxycarbonyl)amino)-4-methylene-5-(tert-butoxy)-5-oxopentanoic acid, can be purified by column chromatography.

StepReagent/ConditionPurposeExpected Yield
N-Boc ProtectionBoc₂O, DMAP, MeCNProtects the lactam nitrogen~87%[1]
α-MethylenationLiHMDS, CF₃CO₂CH₂CF₃, THFIntroduces the methylene group~75%[1]
Ring-OpeningLiOH, THF/H₂OHydrolyzes the lactam~67%[1]

Table 2: Summary of Reaction Conditions and Yields.

Protocol 4: Amide Coupling for Further Functionalization

This final step demonstrates the versatility of the synthesized γ-amino acid intermediate by coupling it with various amines to generate a library of amides.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-4-methylene-5-(tert-butoxy)-5-oxopentanoic acid

  • Amine of choice (e.g., ammonium chloride, primary or secondary amines)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the γ-amino acid intermediate (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final functionalized γ-amino amide by column chromatography.

Conclusion

The protocols described in this application note provide a reliable and adaptable synthetic route for the preparation of functionalized γ-amino acids from t-butyl 5-oxo-2-tetrahydrofurancarboxylate. The methodology allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. The ability to generate libraries of these important scaffolds can significantly accelerate the identification of new therapeutic agents.

References

  • Khasanov, M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 4939. [Link]

  • Al-karadaghi, S., et al. (2000). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Tetrahedron Letters, 41(35), 6795-6798. [Link]

  • Li, J., et al. (2025). Synthesis of γ-Amino Amides by Iridium-Catalyzed Enantioselective Hydroamination of Internal Alkenes Directed by an Amide. Angewandte Chemie International Edition, 64(8), e202422944. [Link]

  • Google Patents. (2017). Synthetic method of Boc-L-Pyroglutamic acid methyl ester. CN106336371A.
  • Chen, Y., et al. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry. [Link]

  • Nagy, V., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5368. [Link]

  • PubChem. Pyroglutamic acid, butyl ester, TFA. [Link]

Sources

Application

Application Note: Regioselective Aminolysis of tert-Butyl 5-oxotetrahydrofuran-2-carboxylate for Drug Discovery

Executive Summary Gamma-butyrolactones (GBLs) are privileged structural motifs in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved therapeutics, antibiotics, and critical bacterial sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gamma-butyrolactones (GBLs) are privileged structural motifs in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved therapeutics, antibiotics, and critical bacterial signaling hormones[1]. In modern drug discovery, the controlled ring-opening (aminolysis) of functionalized GBLs is a highly sought-after transformation. This application note details the regioselective aminolysis of tert-butyl 5-oxotetrahydrofuran-2-carboxylate . By exploiting steric shielding and predictable inductive field effects[2], this protocol enables the high-yield synthesis of tert-butyl 2-hydroxy-5-amino-5-oxopentanoate derivatives—essential precursors for targeting mutant IDH1/2 in oncology and synthesizing complex Actinomycetes hormone analogs[3].

Mechanistic Rationale & Causality

To design a self-validating synthetic protocol, one must understand the exact thermodynamic and kinetic forces driving the reaction. tert-Butyl 5-oxotetrahydrofuran-2-carboxylate possesses two distinct electrophilic carbonyl centers: the C5 lactone carbonyl and the C2 tert-butyl ester carbonyl.

Why does aminolysis occur exclusively at the C5 position?

  • Steric Shielding: The bulky tert-butyl group acts as a steric umbrella over the C2 carbonyl. This physical barrier kinetically prevents the incoming amine nucleophile from forming a tetrahedral intermediate at C2.

  • Ring Strain & Reactivity: The 5-membered lactone ring possesses inherent torsional strain. Cleavage of the C5-O1 bond relieves this strain, making the lactone carbonyl thermodynamically more susceptible to nucleophilic acyl substitution than the acyclic ester.

  • Inductive Field Effects: The alpha-substituent (the C2 carboxylate) exerts an electron-withdrawing inductive effect across the ring. As predicted by the Hammett equation for lactones, this increases the electrophilicity of the C5 carbon, accelerating the aminolysis rate[2].

This regioselective cleavage yields an acyclic γ -hydroxy amide. The preservation of the tert-butyl ester is critical, as it allows for orthogonal deprotection strategies later in the drug development pipeline[4].

Reaction Workflow & Mechanistic Pathway

Workflow cluster_0 Regioselective Aminolysis Mechanism cluster_1 Drug Discovery Applications N1 t-Butyl 5-oxotetrahydrofuran-2-carboxylate (Sterically Shielded C2 Ester) N3 C5 Tetrahedral Intermediate (Kinetically Favored) N1->N3 Solvent: MeOH Temp: 25-50°C N2 Amine Nucleophile (e.g., Pyrrolidine, Benzylamine) N2->N3 Solvent: MeOH Temp: 25-50°C N4 t-Butyl 2-hydroxy-5-amino-5-oxopentanoate (Ring-Opened Product) N3->N4 Lactone Cleavage (Strain Relief) A1 2-Hydroxyglutarate Derivatives (IDH1/2) N4->A1 Scaffold Integration A2 Bacterial Hormone Analogs (GBLs) N4->A2 Scaffold Integration

Fig 1: Regioselective aminolysis workflow of t-butyl 5-oxotetrahydrofuran-2-carboxylate.

Standardized Experimental Protocol

This protocol outlines the synthesis of tert-butyl 2-hydroxy-5-oxo-5-(pyrrolidin-1-yl)pentanoate using pyrrolidine as a representative secondary amine[5]. The methodology is designed as a self-validating system to ensure high confidence in the resulting data.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve tert-butyl 5-oxotetrahydrofuran-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Methanol (15 mL).

    • Causality: Methanol is chosen over aprotic solvents (like DCM) because its protic nature stabilizes the developing negative charge on the tetrahedral intermediate's oxygen via hydrogen bonding, significantly accelerating the aminolysis rate.

  • Add pyrrolidine (1.2 eq, 6.0 mmol) dropwise at 0 °C to control the initial exotherm.

  • Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 2 hours.

Step 2: Self-Validating Reaction Monitoring (TLC)

  • Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (1:2).

  • Validation Check: The starting lactone is UV-inactive and lacks oxidizable functional groups. Stain the plate with basic Potassium Permanganate ( KMnO4​ ) and heat gently.

    • Observation: The product will appear as a bright yellow spot on a purple background.

    • Causality: The ring-opening generates a free secondary hydroxyl group at C2, which rapidly reduces Mn(VII) to Mn(IV) dioxide, confirming successful lactone cleavage.

Step 3: Quenching and Workup

  • Concentrate the reaction mixture under reduced pressure to remove Methanol.

  • Redissolve the crude residue in Ethyl Acetate (30 mL) and wash with 1M aqueous HCl (2 × 15 mL).

    • Causality: The acidic wash selectively protonates the unreacted excess pyrrolidine, rendering it water-soluble and partitioning it into the aqueous layer, while the neutral γ -hydroxy amide product remains in the organic phase.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Analytical Validation (NMR Checkpoint)

  • Dissolve a crude aliquot in CDCl3​ for 1H -NMR analysis.

  • Diagnostic Marker: Locate the C2 proton. In the starting lactone, the C2 proton resonates downfield at approximately δ 4.96 ppm due to the deshielding effect of the constrained ring oxygen. Upon successful aminolysis, this proton shifts significantly upfield to approximately δ 4.25 ppm[4]. If the 4.96 ppm signal is absent, the conversion is quantitatively complete.

Quantitative Data: Substrate Scope & Optimization

The reaction conditions have been optimized across various amine classes to demonstrate the robustness of the steric shielding at the C2 ester. The data below summarizes the reaction scope[4],[5].

Amine NucleophileClassSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C2)
Pyrrolidine Secondary (Cyclic)MeOH25288>99:1
Piperidine Secondary (Cyclic)MeOH25385>99:1
Morpholine Secondary (Hetero)MeOH40578>99:1
Diethylamine Secondary (Acyclic)THF501272>99:1
Benzylamine Primary (Benzylic)MeOH25482>99:1

Table 1: Scope of aminolysis of t-butyl 5-oxotetrahydrofuran-2-carboxylate. Note the requirement for elevated temperatures and extended reaction times for sterically hindered acyclic amines (e.g., Diethylamine).

Troubleshooting & Field Insights

  • Incomplete Conversion with Anilines: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. If utilizing anilines, methanol alone is insufficient. Solution: Switch to a neat reaction setup or use a catalytic amount of a Lewis acid (e.g., Zr(OtBu)4​ ) to further activate the C5 lactone carbonyl.

  • Transesterification Artifacts: If using a methyl or ethyl ester analog instead of the tert-butyl ester, you will observe competitive amidation at the C2 position, leading to diamide byproducts. The tert-butyl group is strictly required to maintain the >99:1 regioselectivity demonstrated in Table 1.

  • Lactone Re-cyclization: γ -Hydroxy amides can slowly re-cyclize back to the lactone under strongly acidic conditions with the expulsion of the amine. Ensure the 1M HCl workup is performed quickly and kept cold to prevent reverse-reaction artifacts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing lactone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing lactone intermediates. The production of t-butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS 55714-67-5) is a critical two-step workflow involving the diazotization/lactonization of L-glutamic acid, followed by a sterically hindered Steglich esterification.

This guide abandons generic advice to focus strictly on the causality behind experimental choices , providing you with self-validating protocols and field-proven troubleshooting strategies.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow SM L-Glutamic Acid (Starting Material) Rxn1 Diazotization & Lactonization Reagents: NaNO₂, HCl, H₂O/Dioxane Condition: 0 °C to RT SM->Rxn1 Int (S)-5-oxotetrahydrofuran- 2-carboxylic acid (Intermediate) Rxn1->Int 78% Yield Rxn2 Steglich Esterification Reagents: t-BuOH, DCC, DMAP, CH₂Cl₂ Condition: 0 °C Int->Rxn2 Prod t-butyl 5-oxo-2- tetrahydrofurancarboxylate (Target Product) Rxn2->Prod >85% Yield Side Side Reaction: N-acylurea formation (If T > 0 °C or low DMAP) Rxn2->Side Troubleshooting Pathway

Reaction workflow and troubleshooting nodes for t-butyl 5-oxo-2-tetrahydrofurancarboxylate synthesis.

Troubleshooting Guides & FAQs

Phase 1: Diazotization and Lactonization

Q: Why is my yield of the intermediate (S)-5-oxotetrahydrofuran-2-carboxylic acid consistently below 60%, and why am I observing a loss of optical purity? A: This is almost always a temperature control issue during the generation of the diazonium intermediate. The reaction relies on the in situ generation of nitrous acid (HONO) from NaNO₂ and HCl. If the internal temperature rises above 5 °C, the highly unstable diazonium salt decomposes prematurely into a carbocation. This leads to elimination side-reactions (forming glutaric acid derivatives) rather than the desired intramolecular nucleophilic attack by the neighboring gamma-carboxylic acid group. Maintaining a strict 0 °C environment ensures that the neighboring group participation (NGP) mechanism dominates, which is required to preserve the (S)-configuration and maximize yield .

Phase 2: Steglich Esterification

Q: I am experiencing poor conversion to the tert-butyl ester, and TLC shows a prominent byproduct that isn't my target compound. How can I drive the reaction to completion? A: You are likely observing the formation of an N-acylurea byproduct. The esterification of a carboxylic acid with a bulky, sterically hindered alcohol like tert-butanol is kinetically slow. When using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent, the initial O-acylisourea intermediate is prone to a deleterious[1,3]-sigmatropic rearrangement, forming a thermodynamically stable but completely unreactive N-acylurea.

To prevent this, you must increase your 4-Dimethylaminopyridine (DMAP) loading to at least 40 mol%. DMAP acts as a "super-nucleophile," attacking the O-acylisourea much faster than it can rearrange. This forms a highly reactive N-acylpyridinium intermediate that is easily trapped by tert-butanol, effectively outcompeting the side reaction .

Q: How do I efficiently remove the dicyclohexylurea (DCU) byproduct during the final workup? A: DCU is highly insoluble in cold organic solvents but slightly soluble at room temperature. Do not attempt to filter the reaction mixture immediately. Instead, cool the dichloromethane (CH₂Cl₂) reaction mixture to 0 °C (or even -20 °C) for 1 to 2 hours to force the DCU out of solution. Filter the cold suspension through a tightly packed Celite pad. If trace DCU persists in your NMR spectra, perform a solvent swap: dissolve the crude product in cold diethyl ether or ethyl acetate, precipitate the remaining DCU, and filter again.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, temperature, and the resulting reaction yield during the Steglich esterification phase.

ParameterTemperature (°C)DMAP (mol %)DCC (equiv)Yield (%)Primary Impurity
Sub-optimal 25 (RT)101.1< 50N-acylurea
Moderate 0 to 25201.160 - 70N-acylurea / DCU
Optimized 0401.1> 85DCU (easily filtered)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the visual cues (checkpoints) match your observations.

Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid
  • Preparation: Suspend L-glutamic acid (30.0 g, 200 mmol) in a solvent mixture of DI water and 1,4-dioxane (75 mL / 25 mL) within a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Acidification: Cool the suspension to 0 °C using an ice-water bath. Stir for 30 minutes. Add 40 mL of concentrated HCl (37%) in a steady stream.

    • Self-Validation Checkpoint: The initial white slurry must transition into a completely clear solution, confirming the successful formation of the soluble amino acid hydrochloride salt .

  • Diazotization: Prepare a solution of NaNO₂ (21.0 g, 300 mmol) in 50 mL of DI water. Add this solution dropwise to the reaction mixture over a period of 4 hours.

    • Self-Validation Checkpoint: Controlled effervescence (N₂ gas evolution) should be visible. If violent bubbling occurs, your addition rate is too fast, or your temperature has exceeded 5 °C.

  • Lactonization: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours to ensure complete ring closure.

  • Isolation: Filter the solution to remove any trace insoluble impurities. Evaporate the solvent under reduced pressure to yield the intermediate as a white solid (Expected yield: ~21.50 g, 78%).

Step 2: Synthesis of t-butyl (S)-5-oxo-2-tetrahydrofurancarboxylate
  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the intermediate (S)-5-oxotetrahydrofuran-2-carboxylic acid (10.0 g, 77 mmol) in anhydrous CH₂Cl₂ (240 mL).

  • Reagent Addition: Add tert-butanol (8.0 mL, 84 mmol) and DMAP (3.75 g, 31 mmol; ~40 mol%) to the solution. Cool the mixture strictly to 0 °C.

  • Activation: Dissolve DCC (16.2 g, 84.5 mmol) in anhydrous CH₂Cl₂ (80 mL). Add this solution dropwise to the reaction mixture at 0 °C.

    • Self-Validation Checkpoint: A voluminous white precipitate (DCU) will begin to form within 15–30 minutes of the DCC addition. This visual cue confirms the successful activation of the carboxylic acid into the O-acylisourea intermediate .

  • Reaction: Stir the mixture at 0 °C for 2 hours to suppress rearrangement, then allow it to slowly warm to room temperature and stir for an additional 16 hours.

  • Workup: Cool the mixture back to 0 °C for 1 hour to maximize DCU precipitation. Filter the suspension through a pad of Celite and wash the filter cake with cold CH₂Cl₂. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target ester.

References

  • Title: Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Molecular Innovations Toward Theranostics of Aggressive Prostate Cancer. Source: Defense Technical Information Center (DTIC) URL: [Link][1]

Sources

Optimization

Best purification techniques to remove unreacted acid from t-butyl 5-oxo-2-tetrahydrofurancarboxylate

Welcome to the Technical Support Center for Lactone-Ester Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of t-butyl 5-oxo-2-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lactone-Ester Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of t-butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS 55714-67-5).

Removing unreacted 5-oxotetrahydrofuran-2-carboxylic acid[1] from this product presents a unique chemical challenge due to the dual sensitivity of the target molecule. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-driven explanations to ensure high-yield, high-purity isolation.

The Chemical Challenge: Dual Sensitivity

To successfully purify this compound, you must navigate the orthogonal sensitivities of its two primary functional groups:

  • Acid-Labile t-Butyl Ester: The bulky tert-butyl group sterically hinders nucleophilic attack, rendering the ester stable to many mild nucleophiles. However, its ability to form a highly stable tertiary carbocation upon protonation makes it extremely susceptible to cleavage under strong acidic conditions[2].

  • Base-Labile γ -Lactone: The 5-membered lactone ring is highly susceptible to nucleophilic attack by hydroxide ions. Exposure to strong aqueous bases leads to irreversible ring-opening, forming a water-soluble 2-hydroxyglutarate derivative.

Degradation Target t-Butyl 5-oxo-2- tetrahydrofurancarboxylate AcidDeg 5-oxotetrahydrofuran-2- carboxylic acid (Ester Cleavage) Target->AcidDeg Strong Acid (e.g., TFA, HCl) BaseDeg 2-hydroxyglutarate mono-t-butyl ester (Lactone Ring Opening) Target->BaseDeg Strong Base (e.g., NaOH, KOH)

Figure 1: Degradation pathways of the target molecule under harsh conditions.

Troubleshooting FAQs

Q1: Why does my product degrade when I use standard 1M NaOH to wash out the unreacted acid? A1: Hydroxide ions ( OH− ) are strong nucleophiles that attack the carbonyl carbon of the γ -lactone. This leads to the collapse of the tetrahedral intermediate and irreversible ring-opening. You are inadvertently converting your target molecule into a water-soluble 2-hydroxyglutarate mono-t-butyl ester salt, which is then lost in the aqueous waste.

Q2: Can I use acidic conditions to partition the unreacted acid into the aqueous phase? A2: No. While 5-oxotetrahydrofuran-2-carboxylic acid is polar[1], dropping the pH will protonate the target molecule's ester oxygen. This triggers the release of isobutylene and leaves you with the exact carboxylic acid you are trying to remove[2]. Furthermore, the unreacted acid partitions best into water when it is deprotonated (as a salt), not when it is neutral.

Q3: What is the most reliable method to remove the unreacted acid without risking aqueous hydrolysis? A3: Solid-phase extraction using a weakly basic scavenger resin, such as Amberlyst A21. This macroporous tertiary amine resin traps the carboxylic acid via acid-base interaction on a solid support[3]. Because it does not release free hydroxide ions into the solution, the lactone ring remains completely intact.

Purification Workflow & Decision Tree

Select your purification protocol based on the scale of your reaction and the moisture sensitivity of your downstream applications.

Workflow Start Crude Reaction Mixture Decision Is absolute avoidance of aqueous workup required? Start->Decision Resin Protocol B: Amberlyst A21 Resin Decision->Resin Yes (Moisture Sensitive) Wash Protocol A: Cold NaHCO3 Wash Decision->Wash No (Standard Scale-up) Pure Pure t-Butyl 5-oxo-2- tetrahydrofurancarboxylate Resin->Pure Wash->Pure

Figure 2: Decision tree for selecting the optimal purification protocol.

Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous Bicarbonate Wash (Standard Scale-Up)

Causality Check: Sodium bicarbonate ( NaHCO3​ ) is a weak base. It is strong enough to deprotonate the unreacted carboxylic acid ( pKa≈3−4 ) into a water-soluble sodium salt, but weak enough that—if kept strictly at 0–4 °C—the kinetic rate of lactone hydrolysis is effectively stalled.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with low polarity (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Temperature Control: Chill the organic solution in an ice bath to 0–4 °C.

  • Washing: Add an equal volume of ice-cold saturated aqueous NaHCO3​ .

  • Phase Separation: Shake vigorously for no more than 60 seconds (prolonged exposure increases lactone hydrolysis risk). Vent the separatory funnel frequently to release CO2​ gas. Separate the phases immediately.

  • Verification: Check the pH of the aqueous layer; it should be mildly basic (~pH 8). Repeat the cold wash once more if heavy acid contamination is suspected.

  • Isolation: Wash the organic layer with cold brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C).

Protocol B: Scavenger Resin Extraction (High-Purity / Water-Sensitive)

Causality Check: Amberlyst A21 acts as an insoluble, tethered base[3]. It physically sequesters the unreacted acid onto the polymer matrix, allowing the neutral lactone-ester to remain in solution without ever encountering an aqueous phase.

  • Preparation: Swell Amberlyst A21 resin (typically 2-3 equivalents based on the estimated unreacted acid) in Dichloromethane (DCM) for 15 minutes.

  • Incubation: Add the crude mixture (dissolved in DCM) to the swelled resin.

  • Scavenging: Stir the suspension gently at room temperature for 2 hours. Monitor the disappearance of the unreacted acid via TLC (stain with bromocresol green; the acid will appear as a yellow spot on a blue background).

  • Filtration: Filter the mixture through a sintered glass funnel to remove the acid-loaded resin.

  • Washing: Wash the resin bed with 2 column volumes of fresh DCM to ensure complete recovery of the target ester.

  • Concentration: Evaporate the combined organic filtrates under reduced pressure to yield the pure product.

Quantitative Data Presentation

The following table summarizes the operational metrics for the standard purification techniques applied to this specific molecule.

Purification MethodReagent UsedPrimary MechanismLactone Stabilityt-Butyl Ester StabilityScalability & Cost
Mild Aqueous Wash Sat. NaHCO3​ (aq)Acid-Base PartitioningModerate (Requires 0°C)HighExcellent / Low Cost
Scavenger Resin Amberlyst A21Solid-Phase TrappingHighHighGood / Moderate Cost
Chromatography Silica Gel ( SiO2​ )Polarity AdsorptionHighHighPoor / High Solvent Use

References

  • National Center for Biotechnology Information (PubChem). 5-Oxo-2-tetrahydrofurancarboxylic acid (CID 251524). Retrieved from:[Link]

  • Green Chemistry (RSC Publishing). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. DOI: 10.1039/D1GC01615F. Retrieved from:[Link]

Sources

Troubleshooting

Resolving NMR peak overlap in functionalized tetrahydrofurancarboxylate derivatives

Welcome to the Technical Support Center for NMR spectral analysis. Functionalized tetrahydrofurancarboxylates (THF-carboxylates) are critical structural motifs in drug discovery, frequently appearing in nucleoside analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR spectral analysis. Functionalized tetrahydrofurancarboxylates (THF-carboxylates) are critical structural motifs in drug discovery, frequently appearing in nucleoside analogs, macrolides, and specialized linkers. However, the similar electronegativity of the ring oxygen and the carboxylate group often results in severe chemical shift degeneracy and second-order coupling effects among the C2–C5 protons (1)[1].

This guide provides field-proven troubleshooting protocols, causal explanations, and self-validating methodologies to resolve NMR peak overlap in these complex systems.

Diagnostic Workflow

NMR_Troubleshooting Start 1H NMR Peak Overlap in THF-Carboxylate ASIS Apply ASIS (Titrate C6D6 into CDCl3) Start->ASIS Check1 Overlap Resolved? ASIS->Check1 PureShift Acquire Pure Shift NMR (e.g., PSYCHE) Check1->PureShift No End Assign Resonances & Confirm Structure Check1->End Yes Check2 Multiplets Simplified? PureShift->Check2 TwoD Acquire 2D NMR (1H-13C HSQC / COSY) Check2->TwoD No Check2->End Yes TwoD->End

Diagnostic workflow for resolving 1H NMR peak overlap in THF-carboxylate derivatives.

Troubleshooting Guides & Protocols

Issue 1: Multiplet Overlap in the Aliphatic Ring Region (1.8–4.5 ppm)

Symptom: The protons on the THF ring (H2, H3, H4, H5) appear as a broad, uninterpretable "lump" in standard CDCl₃, making it impossible to extract accurate J -coupling constants for stereochemical assignment. Causality: The THF ring protons form a tightly coupled spin system. When the difference in chemical shift ( Δν ) approaches the coupling constant ( J ), the first-order approximation fails ( Δν/J≈1 ). This leads to complex second-order effects (roofing) and direct chemical shift overlap. Solution: Aromatic Solvent-Induced Shifts (ASIS). Benzene-d₆ (C₆D₆) molecules align preferentially with the polar carboxylate and ether oxygen of the THF ring. The magnetic anisotropy of the benzene ring creates a differential shielding cone, shifting protons differently depending on their spatial relationship to the polar groups—a phenomenon governed by the "carbonyl planar rule" (2)[2], (3)[3].

Protocol: ASIS Titration

  • Preparation: Dissolve 5–10 mg of the THF-carboxylate derivative in 0.6 mL of CDCl₃ and acquire a standard 1D ¹H NMR spectrum.

  • Solvent Swap: If overlap is severe, evaporate the CDCl₃ under a gentle stream of dry nitrogen. Re-dissolve the sample in 0.6 mL of C₆D₆.

  • Acquisition: Acquire the ¹H NMR spectrum in C₆D₆. Note the differential upfield shifts of the ring protons.

  • Self-Validation System: If absolute assignment remains ambiguous due to peaks crossing over one another, prepare a titration series (e.g., 3:1, 1:1, 1:3 CDCl₃:C₆D₆). Track the linear trajectory of the shifting peaks across the spectra to ensure no misassignments occur during the solvent swap.

Issue 2: Severe Spectral Crowding in Highly Functionalized Derivatives

Symptom: Even after applying ASIS, the spectrum remains crowded. This is common in macrolides or multi-ring systems where the sheer number of protons exceeds the dispersion capacity of a 1D ¹H spectrum. Causality: Homonuclear J -coupling splits signals into broad multiplets that mask underlying resonances. Solution: Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk). This technique utilizes spatial encoding and slice-selective excitation combined with J -refocusing elements to suppress homonuclear ¹H-¹H scalar couplings (4)[4]. This collapses all multiplets into sharp singlets, effectively increasing resolution by an order of magnitude (5)[5].

Protocol: PSYCHE Pure Shift Acquisition

  • Calibration: Optimize the 90-degree pulse and relaxation delay (D1) for your specific sample.

  • Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems). Set the sweep width to cover the proton window (typically 10 ppm).

  • Parameter Optimization: Calibrate the spatial encoding gradient (typically 1–2 G/cm) and set the flip angle for the chirp pulses (usually 15–20 degrees to balance sensitivity and spectral purity).

  • Acquisition: Because pure shift sensitivity is roughly 1–5% of a standard 1D experiment, increase the number of scans (NS = 128–256 for a 10 mg sample).

  • Self-Validation System: Overlay the processed pure shift spectrum with the standard 1D ¹H spectrum. The generated singlets must perfectly align with the chemical shift centers of gravity of the original multiplets. Any deviation indicates artifactual signals from strong coupling.

Issue 3: Absolute Assignment of Diastereotopic Protons

Symptom: You have resolved the peaks into singlets using pure shift NMR, but cannot determine which singlet belongs to the alpha vs. beta face of the THF ring (e.g., the diastereotopic protons at C4). Causality: 1D pure shift NMR removes coupling information, which is normally used to determine relative stereochemistry via the Karplus relationship. Solution: Ultra-High-Resolution Multiplicity-Edited 2D HSQC. Dispersing the ¹H signals into a second dimension based on the ¹³C chemical shift resolves overlap, as it is highly improbable for two protons to share both identical ¹H and ¹³C chemical shifts (6)[6].

Protocol: Multiplicity-Edited HSQC

  • Setup: Load a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). Set F2 (¹H) spectral width to 10 ppm and F1 (¹³C) to 160 ppm.

  • Delay Optimization: Adjust the polarization transfer delay based on an average 1JCH​ coupling of 145 Hz (delay = 1/(4J) = 1.72 ms).

  • Acquisition: Acquire with at least 256 increments in the indirect dimension (t1) to ensure sufficient carbon resolution.

  • Self-Validation System: Check the phase of the cross-peaks. The diastereotopic CH₂ protons of the THF ring (C4 and C5) must exhibit opposite phasing (typically negative/blue) compared to the CH protons (C2 and C3, positive/red). This validates the carbon multiplicity and prevents misassignment.

Quantitative Method Comparison

TechniqueResolution EnhancementSensitivity PenaltyExecution TimeBest Used For...
ASIS (C₆D₆) Moderate (Differential shifting)None (100% of standard 1D)~5 minsResolving mild overlap; extracting J -couplings.
Pure Shift (PSYCHE) Very High (Multiplets to singlets)Severe (~1-5% of standard 1D)~30-60 minsHighly crowded spectra; complex mixtures.
2D HSQC High (2D dispersion)Moderate (~20% of standard 1D)~15-45 minsAbsolute assignment; identifying diastereotopic pairs.
Pure Shift HSQC Ultra-High (Singlets in 2D)Severe (<1% of standard 1D)~2-4 hoursExtreme overlap in massive molecules (e.g., Macrolides).

Frequently Asked Questions (FAQs)

Q: Why does my THF-carboxylate derivative show a broad, unresolvable multiplet at 3.8-4.2 ppm in CDCl₃? A: The protons adjacent to the ring oxygen (H2, H5) and the proton alpha to the carboxylate group (H3) experience similar electron-withdrawing effects. This causes their chemical shifts to converge in CDCl₃. Because they are part of a continuous spin system, the convergence leads to second-order strong coupling, distorting the peaks into a broad multiplet.

Q: How do I choose between Pure Shift NMR and 2D HSQC for a high-throughput drug discovery workflow? A: For high-throughput workflows, 2D HSQC is generally preferred. Modern Non-Uniform Sampling (NUS) allows a high-quality HSQC to be acquired in under 5 minutes. Pure Shift NMR, while powerful for resolution, suffers from a severe sensitivity penalty, requiring much longer acquisition times that are not conducive to high-throughput screening.

Q: Can Lanthanide Shift Reagents (LSRs) like Eu(fod)₃ still be used to resolve overlap, or are they obsolete? A: While LSRs historically provided excellent dispersion by coordinating to the carboxylate group and inducing paramagnetic shifts, they are largely considered obsolete for routine analysis today (7)[7]. They cause line broadening, can catalyze unwanted side reactions, and contaminate the sample. Modern high-field magnets (600+ MHz) and Pure Shift/2D techniques achieve superior resolution non-destructively.

References

  • Morris, G. (2018). Pure Shift NMR Gareth Morris: Tutorial, EUROMAR 2018. University of Manchester. 4

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog. 2

  • Kato, et al. (2021). Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts. PMC / NIH. 3

  • Parella, T. (2023). Present and future of pure shift NMR in metabolomics. Magnetic Resonance in Chemistry / PubMed. 5

  • Paterson, et al. (2025). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. PMC / NIH. 6

  • BenchChem. (2025). An In-Depth Technical Guide to the NMR Spectral Analysis of Tetrahydrofuran-3-carboxylic Acid. BenchChem Technical Resources. 1

  • Santhanam, V. (2015). NMR Shift Reagents. SlideShare. 7

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Standards Comparison Guide In drug development and synthetic organic chemistry, the accurate structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Standards Comparison Guide

In drug development and synthetic organic chemistry, the accurate structural elucidation of intermediates is paramount. The compound t-butyl 5-oxo-2-tetrahydrofurancarboxylate (a functionalized γ -butyrolactone) is a critical building block utilized in the synthesis of complex antibiotics and therapeutics ()[1].

However, identifying it via mass spectrometry (MS) requires moving beyond simple spectral matching. Analysts must understand how the t-butyl ester group fundamentally alters the molecule's gas-phase thermodynamics compared to simpler alkyl esters. As a Senior Application Scientist, I have designed this guide to objectively compare the MS fragmentation patterns of the t-butyl ester against its methyl and ethyl analogs, detailing the mechanistic causality behind these differences and providing a self-validating experimental protocol.

The Causality of Fragmentation: t-Butyl vs. Methyl/Ethyl Esters

When subjected to Electron Ionization (EI) at 70 eV, the fragmentation pathways of ester derivatives are dictated by the stability of the neutral leaving groups and the resulting carbocations.

  • The t-Butyl Effect: Unlike methyl or ethyl esters, t-butyl esters exhibit extreme thermochemical favorability for the formation of the t-butyl cation ( C4​H9+​ , m/z 57) due to hyperconjugation and inductive stabilization ()[2]. Furthermore, the t-butyl group acts as a highly specific structural trigger, undergoing a McLafferty-type rearrangement to eliminate neutral isobutene ( C4​H8​ , 56 Da) and yield the corresponding protonated acid at m/z 130 ()[3].

  • Methyl/Ethyl Analogs: Methyl 5-oxo-2-tetrahydrofurancarboxylate cannot undergo this concerted alkene elimination. Instead, its molecular ion primarily undergoes α -cleavage to lose a methoxy radical ( ⋅OCH3​ , 31 Da), generating a highly abundant acylium ion at m/z 113.

Understanding this causality allows analysts to confidently differentiate the t-butyl protecting group from other structural isomers without relying solely on library algorithms.

Mechanistic Pathway Visualization

The logical relationship of these gas-phase decompositions is mapped below. The dominance of the m/z 57 peak is a direct consequence of the low activation energy required for the C-O bond cleavage in t-butyl systems.

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 186 tBu_cat t-Butyl Cation m/z 57 (Base Peak) M_ion->tBu_cat C-O cleavage (- C5H5O4•) M_isobutene [M - C4H8]•+ m/z 130 M_ion->M_isobutene McLafferty Rearrangement (- C4H8, 56 Da) Acylium Acylium Ion m/z 113 M_ion->Acylium Alpha-cleavage (- •OtBu, 73 Da) M_isobutene->Acylium - •OH (17 Da) Lactone_frag Ring Fragment m/z 85 Acylium->Lactone_frag - CO (28 Da)

Figure 1: Proposed EI-MS fragmentation pathway for t-butyl 5-oxo-2-tetrahydrofurancarboxylate.

Comparative Fragmentation Data

The quantitative differences in fragmentation are summarized in Table 1. The presence of the m/z 130 fragment is an exclusive diagnostic marker for the t-butyl and ethyl esters, whereas the m/z 57 base peak is unique to the t-butyl variant.

Diagnostic Iont-Butyl Ester (MW 186)Methyl Ester (MW 144)Ethyl Ester (MW 158)Mechanistic Origin
Molecular Ion [M]⁺ m/z 186 (<1%)m/z 144 (~5%)m/z 158 (~2%)Intact radical cation
[M - Alkene]⁺ m/z 130 (~30%)Not Applicablem/z 130 (~40%)Loss of isobutene / ethylene
Acylium Ion m/z 113 (~10%)m/z 113 (100%)m/z 113 (100%)Loss of alkoxy radical
Alkyl Cation m/z 57 (100%) m/z 15 (<1%)m/z 29 (~5%)Cleavage of ester C-O bond
Lactone Core m/z 85 (~15%)m/z 85 (~40%)m/z 85 (~35%)Loss of CO from Acylium ion

Table 1: Comparative EI-MS (70 eV) Fragmentation Data for 5-oxo-2-tetrahydrofurancarboxylate Esters.

Experimental Workflows: A Self-Validating Protocol

To ensure high-fidelity data, the analytical protocol must be a self-validating system . This requires incorporating internal standards and blanks to verify system suitability, ionization efficiency, and chromatographic resolution before any sample data is accepted.

Workflow Sample Sample Prep (Standardization) GC GC Separation (Capillary Column) Sample->GC EI EI Ionization (70 eV) GC->EI Analyzer Mass Analyzer (Quadrupole/TOF) EI->Analyzer Data Data Analysis (Spectral Matching) Analyzer->Data

Figure 2: Self-validating GC-EI-MS experimental workflow for lactone ester analysis.

Step-by-Step Methodology: GC-EI-MS Analysis

Phase 1: System Suitability & Blank Verification

  • Baseline Establishment: Inject 1.0 μL of pure analytical-grade dichloromethane (DCM).

    • Causality: This confirms the absence of ghost peaks, column bleed, or carryover from previous runs, ensuring the m/z 57 peak in the sample is not an artifact of solvent contamination (e.g., from residual hexanes or t-butyl methyl ether).

Phase 2: Sample Preparation & Internal Standardization 2. Analyte Solubilization: Dissolve 1.0 mg of synthesized t-butyl 5-oxo-2-tetrahydrofurancarboxylate in 1.0 mL of DCM. 3. Internal Standard Addition: Spike the solution with 10 μg/mL of Naphthalene-d8.

  • Causality: Naphthalene-d8 (m/z 136) validates the ionization efficiency of the EI source. If the internal standard signal drops, the system is failing, and the absence of the lactone's molecular ion (m/z 186) cannot be trusted.

Phase 3: Chromatographic Separation 4. Injection: Inject 1.0 μL in split mode (10:1 ratio) onto a fused-silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm ). 5. Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Causality: The gradual ramp ensures baseline resolution between the target lactone and any unreacted starting materials (like 5-oxo-2-tetrahydrofurancarboxylic acid), which would otherwise co-elute and confound the m/z 130 fragment data.

Phase 4: Ionization & Data Validation 6. MS Parameters: Set the source temperature to 230 °C and electron energy strictly to 70 eV. Scan range: m/z 40–400. 7. Spectral Validation: Confirm the presence of the m/z 57 base peak and the m/z 130 fragment.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 57 and m/z 130. The ratio of these two ions must remain constant across the entire width of the chromatographic peak. A shifting ratio indicates co-elution of an impurity, invalidating the spectrum.

References

  • Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry. URL:[Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. URL:[Link]

  • US Patent 4851422A. (1989). Antibiotic 2-(3-oxo-2-isoxazolidinyl)-5-oxo-2-tetrahydrofuran-carboxylates. Google Patents.

Sources

Comparative

Validating Chiral GC Methods for Separating t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Isomers: A Comparative Guide

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a critical chiral building block in pharmaceutical development. As the tert-butyl ester of 5-oxo-2-tetrahydrofurancarboxylic acid (the lactone form of 2-hydroxyglutaric acid)...

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Author: BenchChem Technical Support Team. Date: April 2026

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a critical chiral building block in pharmaceutical development. As the tert-butyl ester of 5-oxo-2-tetrahydrofurancarboxylic acid (the lactone form of 2-hydroxyglutaric acid), its enantiomeric purity is paramount. This is especially true when it is utilized as an intermediate for synthesizing stereospecific active pharmaceutical ingredients (APIs) or when investigating the metabolic pathways of the oncometabolite D-2-hydroxyglutarate[1].

For researchers and drug development professionals, establishing a robust, self-validating analytical method to quantify the (R)- and (S)-enantiomers is a strict regulatory requirement. This guide objectively compares analytical modalities and provides a comprehensive, causality-driven protocol for validating a Chiral Gas Chromatography (GC) method in accordance with the latest ICH Q2(R2) standards.

Comparative Analysis: Why Chiral GC Outperforms Alternatives

When determining the enantiomeric excess (ee%) of t-butyl 5-oxo-2-tetrahydrofurancarboxylate, analysts typically evaluate Chiral GC, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

The Causality Behind the Choice: The target molecule is a low-molecular-weight lactone ester that lacks a strong UV chromophore. The ester and lactone carbonyls exhibit only weak absorbance below 210 nm. In Chiral HPLC, monitoring at such low wavelengths requires highly transparent mobile phases and is highly susceptible to baseline drift and matrix interference. While Chiral SFC offers excellent resolution, the lack of a chromophore often necessitates mass spectrometry (MS) detection, which complicates routine Quality Control (QC) operations.

Chiral GC coupled with a Flame Ionization Detector (FID) emerges as the optimal choice. The tert-butyl group prevents strong intermolecular hydrogen bonding, rendering the molecule highly volatile and thermally stable. GC-FID provides a universal, highly sensitive carbon response without the need for UV chromophores or complex MS setups.

Table 1: Comparison of Analytical Modalities for t-Butyl 5-oxo-2-tetrahydrofurancarboxylate
Performance ParameterChiral GC-FIDChiral HPLC-UVChiral SFC-MS
Detection Sensitivity High (Universal carbon response)Low (Weak UV absorbance <210 nm)High (Requires MS)
Resolution (Rs) > 2.0 (High theoretical plates)~ 1.5 (Broader peaks)> 2.0
Run Time < 15 minutes 20 - 30 minutes< 10 minutes
Matrix Interference Minimal (High volatility required)High (Solvent absorbance at low UV)Low
Routine QC Suitability Excellent PoorModerate

Mechanistic Grounding: The Chiral Stationary Phase

Achieving baseline separation of t-butyl 5-oxo-2-tetrahydrofurancarboxylate isomers requires a stationary phase that offers precise shape selectivity. Derivatized β-cyclodextrin phases (e.g., 2,3-di-O-methyl-6-O-t-butyldimethylsilyl-β-cyclodextrin) are highly effective for this application.

The Chiral Recognition Mechanism: Separation relies on inclusion complexation. The bulky tert-butyl group of the analyte partially enters the hydrophobic cyclodextrin cavity. Simultaneously, the lactone ring interacts with the derivatized rim of the cyclodextrin via dipole-dipole interactions. The slight difference in the spatial orientation of the C2 stereocenter between the (R)- and (S)-enantiomers results in distinct binding enthalpies, causing one enantiomer to be retained slightly longer than the other, enabling baseline separation.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a gateway; if the SST criteria are not met, the run must be aborted, preventing the generation of invalid data.

GC_Workflow A Sample Prep: Dilute t-butyl 5-oxo-2- tetrahydrofurancarboxylate B Injection: Split ratio 50:1, 250°C A->B C Separation: Chiral β-DEX Column Isothermal 130°C B->C D Detection: FID at 250°C C->D E Data Analysis: Enantiomeric Excess (ee%) & Resolution (Rs > 1.5) D->E

Experimental workflow for the chiral GC separation of t-butyl 5-oxo-2-tetrahydrofurancarboxylate.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 10 mg of the t-butyl 5-oxo-2-tetrahydrofurancarboxylate sample in 1.0 mL of GC-grade ethyl acetate.

    • Causality: Ethyl acetate is selected because it readily dissolves the lactone, expands predictably in the GC inlet, and elutes well before the analyte, preventing solvent tailing that could obscure early-eluting peaks.

  • Instrument Configuration :

    • Column : Cyclosil-B or equivalent derivatized β-cyclodextrin capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant linear velocity of 35 cm/sec.

      • Causality: Helium provides a flatter Van Deemter curve than nitrogen, maintaining high separation efficiency across a wider range of flow rates.

    • Inlet : 250°C, Split mode (50:1).

      • Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and preserving the delicate chiral resolution.

    • Oven Program : Isothermal at 130°C for 15 minutes.

      • Causality: Isothermal conditions maximize the subtle thermodynamic differences in enantiomer-stationary phase interactions, yielding higher resolution than temperature programming.

    • Detector : FID at 250°C. Hydrogen flow 40 mL/min, Air flow 400 mL/min.

  • System Suitability Test (SST) : Inject a racemic reference standard prior to sample analysis.

    • Acceptance Criteria: Resolution (Rs) between the (R)- and (S)-enantiomers must be ≥ 1.5. The tailing factor (Tf) for both peaks must be ≤ 1.2.

Method Validation to ICH Q2(R2) Standards

Validating this analytical procedure requires strict adherence to the updated[2]. This framework ensures the method is scientifically sound, reproducible, and fit for its intended purpose of quantifying enantiomeric impurities.

Validation_Logic V ICH Q2(R2) Validation S Specificity Baseline Rs > 1.5 V->S L Linearity & Range LOQ to 120% nominal V->L A Accuracy & Precision Recovery & %RSD < 2.0% V->A R Robustness Temp/Flow variations V->R

ICH Q2(R2) method validation logical framework for chiral GC analytical procedures.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timesRs = 2.1 between enantiomers; no blank peaksPass
Linearity R² ≥ 0.99 over the specified rangeR² = 0.9995 (0.05% to 120% of nominal)Pass
Accuracy Mean recovery 98.0% - 102.0%99.8% recovery at 0.1% impurity levelPass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.02% relative to nominal concentrationPass

Robustness Assessment: As mandated by ICH Q2(R2), robustness was evaluated by introducing deliberate, small variations to the method parameters. Altering the carrier gas flow by ±10% and the oven temperature by ±2°C resulted in a minimum resolution (Rs) of 1.8, remaining well above the 1.5 threshold. This proves the method's resilience against the day-to-day fluctuations typical of routine laboratory environments.

Conclusion

For the chiral separation of t-butyl 5-oxo-2-tetrahydrofurancarboxylate isomers, Chiral GC-FID utilizing a derivatized β-cyclodextrin phase significantly outperforms HPLC and SFC in terms of sensitivity, simplicity, and matrix independence. By grounding the method development in the physicochemical properties of the analyte and validating against rigorous ICH Q2(R2) standards, laboratories can establish a highly trustworthy, self-validating protocol for precise enantiomeric purity determination.

References

  • Title: Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite Source: PubMed Central (PMC) / Cancers (Basel) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Comparison of ring-opening kinetics between 5-oxo-2-tetrahydrofurancarboxylate and standard lactones

Executive Summary Understanding the hydrolysis and ring-opening kinetics of lactones is critical for drug formulation, prodrug design, and metabolic profiling. This guide provides an in-depth technical comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the hydrolysis and ring-opening kinetics of lactones is critical for drug formulation, prodrug design, and metabolic profiling. This guide provides an in-depth technical comparison between 5-oxo-2-tetrahydrofurancarboxylate (5-O-2-THF-C) —a functionalized γ -lactone known biologically as 2-hydroxyglutarate lactone[1]—and standard unfunctionalized lactones such as γ -butyrolactone (GBL) and δ -valerolactone (DVL). By analyzing the electronic substituent effects and providing a self-validating kinetic assay protocol, this guide equips researchers with the mechanistic insights necessary to predict and measure lactone stability in aqueous media.

Structural Context & Mechanistic Causality

To understand the divergent kinetic behaviors of these molecules, we must examine the causality behind their reactivity. Standard γ -lactones like GBL are notoriously resistant to hydrolysis under neutral physiological conditions. The 5-membered ring possesses minimal angle strain, and the theoretical ring-opening requires the expulsion of a primary alkoxide—a strong base and a poor leaving group.

Conversely, 5-O-2-THF-C exhibits rapid ring-opening kinetics[2]. This accelerated hydrolysis is driven by the carboxylic acid/carboxylate group at the C2 position (adjacent to the ring oxygen), which fundamentally alters the electronic landscape of the molecule:

  • Inductive Activation: The electron-withdrawing nature of the C2 carboxylate increases the partial positive charge ( δ+ ) on the C5 carbonyl carbon. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl highly susceptible to nucleophilic attack by ambient water or hydroxide ions.

  • Leaving Group Stabilization: During the collapse of the tetrahedral intermediate, the C-O bond is cleaved. In 5-O-2-THF-C, the resulting leaving group is a secondary alkoxide positioned α to a carboxylate. This proximity provides inductive stabilization to the developing negative charge, drastically reducing the activation energy ( Ea​ ) of the transition state.

HydrolysisPathway A 5-O-2-THF-C (Lactone) B Hydroxide Attack (Transition State) A->B OH- / H2O C Tetrahedral Intermediate B->C D Ring Opening (C-O Bond Cleavage) C->D E 2-Hydroxyglutarate (Acyclic Product) D->E Fast

Mechanistic pathway of 5-O-2-THF-C ring-opening hydrolysis.

Quantitative Kinetic Comparison

The structural differences discussed above translate directly into measurable macroscopic kinetics. The table below summarizes the kinetic parameters of 5-O-2-THF-C against standard benchmark lactones in a simulated physiological environment (pH 7.4, 37°C).

CompoundRing SizeC2 Substituent kobs​ (s −1 ) at pH 7.4Approx. Half-Life ( t1/2​ )Predominant State at Equilibrium
γ -Butyrolactone (GBL) 5-memberedNone ∼1.2×10−7 > 1,000 hoursClosed Ring (Lactone)
δ -Valerolactone (DVL) 6-memberedNone ∼9.5×10−6 ∼20 hoursMixed
5-O-2-THF-C 5-membered-COO ∼8.5×10−4 ∼1.5−2 hoursOpen Chain (2-HG)

Data Note: Values are representative benchmarks derived from standard aqueous hydrolysis models to illustrate the magnitude of the substituent effect[2].

Self-Validating Experimental Protocol: In-Situ 1 H-NMR Kinetics

To accurately measure the rapid ring-opening of 5-O-2-THF-C, traditional UV-Vis assays are insufficient due to the lack of strong chromophores. As a Senior Application Scientist, I recommend an in-situ 1 H-NMR kinetic assay .

This protocol is designed as a self-validating system : by utilizing an internal standard (TSP), you can continuously monitor the mass balance. If the sum of the integrated lactone signals and the acyclic 2-hydroxyglutarate (2-HG) signals deviates from 100% relative to the TSP reference, it immediately flags the presence of uncharacterized side reactions (e.g., degradation), thereby ensuring the integrity of your kinetic data.

Step-by-Step Methodology
  • Buffer Preparation (The Matrix): Prepare a 100 mM deuterated phosphate buffer (pD 7.4) in D 2​ O. Causality: D 2​ O is mandatory to prevent the massive water peak from suppressing the substrate signals. The high buffer capacity ensures the pD remains strictly constant as the lactone hydrolyzes and generates a new acidic species.

  • Internal Standard Addition: Spike the buffer with 1.0 mM TSP (Trimethylsilylpropanoic acid). Causality: TSP provides a stable, non-reactive integration reference at 0.00 ppm, anchoring the mass-balance validation.

  • Temperature Equilibration: Transfer 500 μ L of the buffer to an NMR tube and equilibrate inside the NMR probe at exactly 37.0°C for 10 minutes.

  • Substrate Initiation (Time Zero): Eject the tube, rapidly inject 5-O-2-THF-C (to a final concentration of 10 mM), invert twice to mix, and re-insert into the probe. Start the timer.

  • Time-Course Acquisition: Run a pseudo-2D NMR experiment, acquiring a standard 1D 1 H spectrum every 5 minutes for 4 hours.

  • Data Processing & Kinetic Modeling: Integrate the distinct C3-methylene multiplets of the lactone ( 2.5-2.7 ppm) and the newly forming acyclic 2-HG ( 1.8-2.0 ppm). Plot ln([Lactone]t​/[Lactone]0​) versus time. The negative slope of this linear regression yields the observed rate constant ( kobs​ ).

NMRWorkflow S1 1. Sample Prep (D2O Buffer, pD 7.4) S2 2. Temperature Equilibration (37°C) S1->S2 S3 3. Time-Course 1H-NMR Acquisition S2->S3 S4 4. Signal Integration (Lactone vs. Acyclic) S3->S4 S5 5. Kinetic Modeling (k_obs Calculation) S4->S5

Self-validating in-situ 1H-NMR workflow for kinetic analysis.

Conclusion

The introduction of a carboxylic acid moiety at the C2 position of a γ -lactone drastically shifts its kinetic profile. While standard lactones like GBL are highly stable, 5-O-2-THF-C acts as a highly reactive electrophile in aqueous media, hydrolyzing rapidly into 2-hydroxyglutarate. Understanding these kinetics through rigorous, self-validating analytical workflows is essential for researchers manipulating these compounds in synthetic chemistry and oncology research.

References

  • National Center for Biotechnology Information. "5-Oxo-2-tetrahydrofurancarboxylic acid". PubChem Compound Summary for CID 251524. Retrieved March 29, 2026. URL:[Link]

  • Karlstaedt, A., et al. "Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite". Cancers (Basel). 2021. URL:[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in the Synthesis of t-Butyl 5-Oxotetrahydrofuran-2-carboxylate

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Executive Summary & Chemical Context The synthesis of tert-butyl 5-oxotetrahydrofuran-2-carboxylate (the tert-butyl ester of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary & Chemical Context

The synthesis of tert-butyl 5-oxotetrahydrofuran-2-carboxylate (the tert-butyl ester of 2-hydroxyglutaric acid lactone) is a critical transformation in the preparation of MRI contrast agents (e.g., DOTAGA derivatives) and orthogonally protected chiral glutarate arms[1].

The primary synthetic challenge lies in the esterification of the sterically hindered, acid-sensitive 5-oxotetrahydrofuran-2-carboxylic acid. The lactone ring is prone to opening under strongly nucleophilic conditions, and the α-chiral center (C2) is highly susceptible to base-catalyzed epimerization. Consequently, selecting the optimal catalytic esterification system is paramount. This guide benchmarks four leading catalytic methodologies, detailing their mechanistic causality, yield efficiency, and scalability.

Mechanistic Causality & Catalyst Selection

The choice of catalyst directly dictates the stereochemical integrity and yield of the final ester. We benchmark the following systems:

  • Vilsmeier-Haack / 2,6-Lutidine (Acid Chloride Route): This method utilizes oxalyl chloride with catalytic DMF to generate a Vilsmeier reagent, converting the acid to an acid chloride. The subsequent addition of tert-butanol requires a base to neutralize the generated HCl. 2,6-Lutidine is selected over triethylamine because its steric bulk renders it non-nucleophilic, effectively preventing the deprotonation of the α-proton and preserving the enantiomeric excess (ee)[1].

  • DCC / DMAP (Steglich Esterification): 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst. However, because tert-butanol is exceptionally bulky, its attack on the O-acylurea intermediate is slow. This kinetic bottleneck can lead to the irreversible rearrangement of O-acylurea to an inactive N-acylurea. Therefore, a higher loading of DMAP is required to rapidly form the active acylpyridinium species, bypassing the rearrangement pathway.

  • Isobutylene / Acid Catalysis (H₂SO₄ or BF₃·OEt₂): Unlike acyl substitution, this route proceeds via the Markovnikov addition of the carboxylic acid to a tert-butyl cation generated from isobutylene gas[2]. This orthogonal mechanism completely avoids acyl intermediates, ensuring zero risk of α-epimerization, though it requires specialized pressure equipment.

Pathway SM 5-Oxotetrahydrofuran- 2-carboxylic acid Route1 Vilsmeier Reagent + 2,6-Lutidine SM->Route1 Oxalyl Chloride, DMF (cat.) Route2 DCC + DMAP (Steglich) SM->Route2 Activation Route3 Isobutylene + H2SO4 SM->Route3 Cationic Addition Product t-Butyl 5-oxotetrahydrofuran- 2-carboxylate Route1->Product t-BuOH Route2->Product t-BuOH Route3->Product Pressurized

Fig 1. Divergent catalytic pathways for the synthesis of t-butyl 5-oxotetrahydrofuran-2-carboxylate.

Benchmarking Data: Catalytic Efficiency

The following table summarizes the performance of each catalytic system based on empirical data and literature standards.

Catalytic SystemYield (%)Enantiomeric Excess (ee)Reaction Time (h)ScalabilityPrimary Byproduct
Vilsmeier / 2,6-Lutidine 86%>99%4 - 6High (Multigram)Lutidine HCl
DCC / DMAP 70 - 75%95 - 98%12 - 24ModerateDCU (Solid waste)
Isobutylene / H₂SO₄ 80 - 85%>99%24 - 48IndustrialNone (Atom Econ.)
Boc₂O / DMAP 78 - 82%98%8 - 12HighCO₂, t-BuOH

Data Analysis: The provides the best balance of high yield (86%), rapid reaction time, and exceptional preservation of stereochemistry (>99% ee) for multigram laboratory scale[1]. The Steglich esterification, while accessible, suffers from lower yields due to the steric hindrance of tert-butanol promoting the N-acylurea side reaction.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical or chemical cues confirm the success of intermediate steps.

Protocol A: Vilsmeier-Haack / 2,6-Lutidine Esterification (Recommended)

Causality Focus: Utilizing in situ acid chloride generation to force esterification without strong nucleophiles.

  • Preparation: Dissolve 1.0 eq of (S)-5-oxotetrahydrofuran-2-carboxylic acid in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.05 eq of anhydrous DMF.

  • Activation (Self-Validating Step): Cool the mixture to 0 °C. Add 1.2 eq of oxalyl chloride dropwise. Validation: Immediate and vigorous gas evolution (CO and CO₂) will occur. This bubbling is the visual confirmation that the Vilsmeier reagent has formed and is actively converting the acid to the acid chloride.

  • Concentration: Once gas evolution completely ceases (approx. 2 hours), concentrate the mixture in vacuo to remove unreacted oxalyl chloride, preventing downstream side reactions.

  • Esterification: Redissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add 2.0 eq of tert-butanol, followed by the dropwise addition of 1.5 eq of 2,6-lutidine.

  • Workup: Stir for 4 hours at room temperature. Quench with water, extract with ethyl acetate, and wash with 1N HCl to remove the lutidine. Purify via a silica plug (Yield: ~86%)[1].

Protocol B: Steglich Esterification (DCC / DMAP)

Causality Focus: Overcoming steric hindrance via acylpyridinium intermediates.

  • Preparation: Dissolve 1.0 eq of the lactone acid and 2.0 eq of tert-butanol in anhydrous dichloromethane (DCM).

  • Catalyst Loading: Add 0.2 eq of DMAP. Note: A higher catalytic loading (20 mol%) is essential here compared to standard primary alcohols to outcompete the N-acylurea rearrangement.

  • Coupling (Self-Validating Step): Cool to 0 °C and add 1.1 eq of DCC dissolved in DCM dropwise. Validation: Within 15-30 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will form. The appearance of this insoluble byproduct confirms that the dehydration coupling is successfully progressing.

  • Workup: Stir for 16 hours. Filter the mixture through a Celite pad to remove the DCU. Wash the filtrate with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

DMAP_Cycle Acid Lactone Acid + DCC Oacyl O-Acylurea Intermediate Acid->Oacyl Dehydration AcylPyridinium Acylpyridinium Ion (Active Species) Oacyl->AcylPyridinium DMAP Attack Product t-Butyl Ester + DCU AcylPyridinium->Product t-BuOH Attack DMAP DMAP Catalyst AcylPyridinium->DMAP Regeneration DMAP->Oacyl Re-enters

Fig 2. Mechanism of DMAP-catalyzed Steglich esterification highlighting catalyst regeneration.

Conclusion

For the synthesis of tert-butyl 5-oxotetrahydrofuran-2-carboxylate, the catalytic generation of an acid chloride followed by trapping with tert-butanol and 2,6-lutidine remains the most reliable method for preserving the sensitive α-stereocenter. While the Steglich esterification is operationally simpler, it suffers from lower yields due to the steric clash between the bulky alcohol and the O-acylurea intermediate. For industrial scale-up, the presents the best atom economy, provided the infrastructure for pressurized gas handling is available[2].

References

  • Title: Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu 4 -DOTAGA Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Antibiotic 2-(3-oxo-2-isoxazolidinyl)

Sources

Safety & Regulatory Compliance

Safety

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate proper disposal procedures

As a Senior Application Scientist specializing in chemical safety and pharmaceutical workflows, I recognize that handling advanced chiral building blocks requires more than just a cursory glance at a Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical safety and pharmaceutical workflows, I recognize that handling advanced chiral building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS: 55714-67-5) is a highly specialized lactone-ester intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

While it is not classified as an acutely lethal toxin, its dual ester functionality (a cyclic lactone and a bulky tert-butyl ester) dictates specific environmental and operational handling procedures. Improper disposal can lead to exothermic hydrolysis, the generation of flammable byproducts, and regulatory non-compliance [1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Physicochemical Profile & Hazard Causality

To design a robust disposal protocol, we must first understand the molecular behavior of the compound. The molecule contains two reactive centers susceptible to nucleophilic attack: the lactone carbonyl and the tert-butyl ester carbonyl.

Table 1: Quantitative Physicochemical & Hazard Summary

ParameterSpecification / DataOperational Implication
Chemical Name t-Butyl 5-oxo-2-tetrahydrofurancarboxylateStandardize nomenclature on all waste labels.
CAS Number 55714-67-5Use for precise tracking in waste manifests [1].
Molecular Formula C9H14O4 (MW: 186.21 g/mol )High carbon content dictates incineration disposal.
Functional Groups Lactone, tert-butyl esterSusceptible to acid/base-catalyzed hydrolysis.
RCRA Waste Code Unlisted (Typically handled as D001 if in solvent)Must be segregated as Non-Halogenated Organic Waste [2].
Incompatibilities Strong oxidizers, strong acids, strong basesMixing generates heat and flammable tert-butanol [3].
The Mechanistic "Why": Chemical Degradation Pathway

Why do we strictly prohibit disposing of this compound in aqueous acidic or basic waste streams?

Under harsh pH conditions, the lactone ring undergoes rapid hydrolysis, and the tert-butyl ester cleaves. This reaction is exothermic and generates tert-butanol—a highly flammable solvent with a low flash point. If this occurs inside a sealed waste carboy, the resulting vapor pressure expansion can cause catastrophic container failure.

HydrolysisPathway A t-Butyl 5-oxo-2- tetrahydrofurancarboxylate B Strong Base/Acid (Catalyst) A->B C Lactone Ring Opening & Ester Cleavage B->C D tert-Butanol (Flammable Byproduct) C->D E 2-Hydroxyglutaric acid Derivatives C->E

Caption: Acid/Base-catalyzed hydrolysis pathway illustrating the generation of flammable tert-butanol.

Operational Workflow: Waste Segregation & Disposal

Trustworthy laboratory protocols must be self-validating. The following disposal workflow ensures that every step includes a verification check to prevent cross-contamination and regulatory breaches.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityCausality / Reason
Non-Halogenated Organics (e.g., Ethyl Acetate, Hexane)Highly Compatible Similar combustion profiles for TSDF incineration.
Halogenated Organics (e.g., DCM, Chloroform)Incompatible Increases disposal costs; risks toxic dioxin formation during incineration [2].
Aqueous Corrosives (Acids/Bases)Incompatible Triggers exothermic hydrolysis and off-gassing.
Heavy Metal Waste Incompatible Metals can act as Lewis acid catalysts, degrading the ester.
Step-by-Step Disposal Protocol
  • Primary Containment Selection:

    • Action: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste carboy.

    • Causality: These polymers are chemically inert to organic esters, preventing container degradation and leaching.

  • Volume Management (The 80% Rule):

    • Action: Fill the waste container to a maximum of 80% capacity.

    • Causality: Organic esters and their solvent carriers have high coefficients of thermal expansion. Leaving 20% headspace prevents hydrostatic rupture during transport.

  • Self-Validation Check (pH Verification):

    • Action: Before adding the ester to a mixed organic waste carboy, test a 1 mL aliquot of the existing waste with universal indicator paper.

    • Validation: Proceed only if the pH is strictly neutral (pH 6-8). If acidic or basic, use a new, dedicated container.

  • Labeling & Manifesting:

    • Action: Affix a GHS-compliant label immediately. Mark as "Non-Halogenated Organic Waste - Contains Esters/Lactones."

  • Final Disposal (Incineration):

    • Action: Transfer the sealed carboy to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: Controlled incineration with flue gas scrubbing is the only EPA-approved method for completely destroying the organic framework without environmental contamination [4].

DisposalWorkflow A Waste Generation (t-Butyl 5-oxo-2-tetrahydrofurancarboxylate) B pH Verification (Ensure Neutrality) A->B C Segregation (Non-Halogenated Organic Waste) B->C D Primary Containment (HDPE or PTFE Carboys) C->D E Secondary Containment (Spill Trays) D->E F EPA-Permitted TSDF (Controlled Incineration) E->F

Caption: Standardized RCRA-compliant disposal workflow for non-halogenated organic ester waste.

Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate and calculated action is required to prevent slip hazards, inhalation exposure, and environmental discharge.

Step 1: Isolation & PPE Up-Gowning

  • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (minimum 8 mil thickness), safety goggles, and a lab coat.

  • Causality: While not highly toxic, organic esters are lipophilic and act as defatting agents, causing severe dermal irritation upon prolonged contact [3].

Step 2: Containment & Neutral Absorption

  • Action: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Never use combustible materials like sawdust.

  • Causality: Sawdust provides a high surface-area fuel source; if the ester is dissolved in a flammable solvent, this creates an extreme fire hazard.

Step 3: Mechanical Collection

  • Action: Use non-sparking polypropylene scoops to collect the saturated absorbent. Place the material into a dedicated, sealable hazardous waste bucket.

  • Causality: Non-sparking tools mitigate the risk of igniting ambient organic vapors.

Step 4: Surface Decontamination & Validation

  • Action: Wash the spill surface with a mild detergent and water.

  • Validation: Swab the cleaned area with a clean paper towel. If a slick residue remains, repeat the detergent wash. Esters leave a distinct lipophilic film that must be completely emulsified and removed to prevent subsequent accidents.

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Identification and Listing of Hazardous Waste (40 CFR Part 261)." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - 29 CFR 1910.1200." OSHA.gov. Available at:[Link]

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